molecular formula C11H14O4S B7524696 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Número de catálogo: B7524696
Peso molecular: 242.29 g/mol
Clave InChI: MSEBEYIGEPFKRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5) is a high-purity organic compound supplied for advanced chemical and pharmaceutical research. With the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol, this benzoic acid derivative features a propane-2-sulfonyl substituent on the aromatic ring . This structural motif is significant in medicinal chemistry research, particularly in the development and study of immunostimulatory agents. Structure-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry have highlighted that synthetic compounds containing a sulfonyl group attached to a benzoic acid core can serve as valuable scaffolds for enhancing immune responses . Specifically, research indicates that such sulfonyl-containing compounds can act as co-adjuvants, demonstrating the ability to sustain the activation of NF-κB, a key protein complex in the immune system, when used in combination with established adjuvants like monophosphoryl lipid A (MPLA) . This mechanism can lead to enhanced antigen-specific antibody titers, making research into these compounds highly relevant for novel vaccine development . Researchers can utilize this compound as a key synthetic intermediate or building block for probing structure-activity relationships, designing affinity probes for target identification, and developing new immunomodulatory agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-3-propan-2-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-7(2)16(14,15)10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBEYIGEPFKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152497-12-5
Record name 4-methyl-3-(propane-2-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5)[1][2] is a highly functionalized aryl sulfone utilized as a critical building block in medicinal chemistry and drug development. The presence of a sterically demanding isopropyl sulfone group adjacent to a methyl substituent presents unique synthetic challenges. This whitepaper details two robust, field-proven methodologies for its synthesis, prioritizing high atom economy, scalability, and mechanistic reliability.

Mechanistic Rationale & Route Selection

The synthesis of alkyl aryl sulfones traditionally relies on either the oxidation of thioethers or the direct alkylation of arenesulfinates[3][4]. When designing a synthetic route for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, the selection of the starting material and the sequence of bond formations dictate the overall efficiency.

  • Route A (Primary): Sulfinate Alkylation. This route begins with 3-(chlorosulfonyl)-4-methylbenzoic acid (CAS 2548-29-0)[5]. The sulfonyl chloride is reduced to a nucleophilic sulfinate salt, which subsequently undergoes an

    
     displacement with 2-bromopropane[3]. This approach is favored due to its brevity (two steps), avoidance of strong oxidants, and the elimination of malodorous mercaptan intermediates.
    
  • Route B (Alternative): Sandmeyer-Type Thioetherification. Starting from the more ubiquitous 3-amino-4-methylbenzoic acid (CAS 2458-12-0)[6], this four-step route involves diazotization, xanthate displacement, alkylation, and final oxidation. While longer, it provides a highly modular pathway if the sulfonyl chloride starting material is unavailable.

Primary Protocol: Sulfinate Alkylation (Route A)

This protocol leverages the high nucleophilicity of the arenesulfinate anion. The critical challenge is the steric hindrance of the secondary alkyl halide (2-bromopropane), which requires a polar aprotic solvent and elevated temperatures to drive the


 reaction[3][4].

RouteA SM 3-Chlorosulfonyl-4- methylbenzoic acid Int Sodium 5-carboxy-2- methylbenzenesulfinate SM->Int Na2SO3, NaHCO3 H2O, 75°C, 2h Prod 4-Methyl-3-(propane-2- sulfonyl)benzoic acid Int->Prod 2-Bromopropane DMF, 90°C, 16h

Figure 1: Workflow for the synthesis of the target sulfone via sulfinate alkylation.

Step 1: Reduction to Sodium 5-carboxy-2-methylbenzenesulfinate

Causality & Rationale: Sodium sulfite (


) acts as a mild, chemoselective reducing agent. The addition of sodium bicarbonate (

) is critical; it maintains a slightly basic pH (pH 7.5–8.5), preventing the protonation of the sulfinate to sulfinic acid, which is prone to rapid disproportionation and decomposition.

Procedure:

  • Suspend 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in distilled water (10 mL/g).

  • Add

    
     (2.5 eq) portion-wise at room temperature. Effervescence (
    
    
    
    evolution) will occur.
  • Add

    
     (1.5 eq) and heat the mixture to 75°C for 2 hours.
    
  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the sulfonyl chloride mass and the appearance of the sulfinate mass (

    
    ) confirms complete reduction.
    
  • Concentrate the aqueous solution under reduced pressure to yield the crude sodium sulfinate salt, which must be dried thoroughly in vacuo to remove residual water that could hydrolyze the alkyl halide in the subsequent step.

Step 2: Alkylation to Target Sulfone

Causality & Rationale: The dried sulfinate salt is reacted with 2-bromopropane. N,N-Dimethylformamide (DMF) is selected as the solvent because it selectively solvates the sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic. This solvent effect is mandatory to overcome the steric penalty of the isopropyl group during the transition state[3].

Procedure:

  • Dissolve the crude sodium sulfinate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Add 2-bromopropane (2.0 eq).

  • Seal the reaction vessel and heat to 90°C for 16 hours.

  • Self-Validation Checkpoint: TLC (Dichloromethane:Methanol 9:1) should show the consumption of the baseline sulfinate salt and the formation of a new, less polar spot.

  • Cool to room temperature, dilute with water, and acidify to pH 2 using 1M HCl to precipitate the product.

  • Filter, wash with cold water, and recrystallize from ethanol/water to afford pure 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Alternative Protocol: Sandmeyer-Type Thioetherification (Route B)

For laboratories lacking access to the sulfonyl chloride precursor, the target can be synthesized from 3-amino-4-methylbenzoic acid[6].

RouteB SM 3-Amino-4- methylbenzoic acid Diazo Diazonium Intermediate SM->Diazo NaNO2, HCl 0°C Thiol 3-Mercapto-4- methylbenzoic acid Diazo->Thiol 1. K-Xanthate 2. KOH, EtOH Thioether Thioether Intermediate Thiol->Thioether 2-Bromopropane K2CO3, DMF Prod Target Sulfone Thioether->Prod mCPBA or Oxone RT

Figure 2: Alternative Sandmeyer-type thioetherification and oxidation workflow.

Step-by-Step Methodology:
  • Diazotization: Dissolve 3-amino-4-methylbenzoic acid in aqueous HCl and cool to 0°C. Slowly add an aqueous solution of

    
     (1.05 eq). Maintain the temperature strictly below 5°C to prevent diazonium decomposition into the corresponding phenol.
    
  • Xanthate Formation & Hydrolysis: Add the cold diazonium solution dropwise to a solution of potassium ethyl xanthate at 60°C. After nitrogen gas evolution ceases, cool and extract the intermediate. Hydrolyze the xanthate ester using KOH in refluxing ethanol to yield 3-mercapto-4-methylbenzoic acid.

  • Alkylation: React the crude thiol with 2-bromopropane and

    
     in DMF at 60°C. (Note: If the carboxylic acid is inadvertently alkylated to the isopropyl ester, a brief saponification with LiOH/H₂O is required before proceeding).
    
  • Oxidation: Dissolve the resulting thioether in dichloromethane. Add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) at 0°C and warm to room temperature. The strong oxidant converts the thioether directly to the sulfone. Quench with saturated aqueous

    
     to neutralize excess peroxide.
    

Quantitative Data & Reaction Optimization

The following table summarizes the comparative metrics between the two synthetic routes, providing a data-driven basis for route selection.

ParameterRoute A: Sulfinate AlkylationRoute B: Thioether Oxidation
Starting Material 3-Chlorosulfonyl-4-methylbenzoic acid3-Amino-4-methylbenzoic acid
Overall Yield (Est.) 65 - 75%40 - 50%
Key Solvents H₂O, DMFH₂O, EtOH, DMF, DCM
Reaction Steps 24
Primary Challenge Steric hindrance in

step
Handling unstable diazonium salts
Atom Economy HighLow (loss of

, xanthate byproducts)

Analytical Characterization

Verification of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (Molecular Formula: C₁₁H₁₄O₄S)[2] relies on mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (ESI-MS):

    • Monoisotopic Mass: 242.06 Da[2]

    • Expected

      
      : m/z 243.07[2]
      
    • Expected

      
      : m/z 241.05[2]
      
  • ¹H NMR (400 MHz, DMSO-d₆) Expectations:

    • 
       ~1.20 ppm (d, 6H, -CH(CH ₃)₂): Isopropyl methyl protons.
      
    • 
       ~2.65 ppm (s, 3H, Ar-CH ₃): Aryl methyl protons.
      
    • 
       ~3.40 ppm (hept, 1H, -CH (CH₃)₂): Isopropyl methine proton (strongly deshielded by the adjacent strongly electron-withdrawing sulfone).
      
    • 
       ~7.50 - 8.40 ppm (m, 3H, Ar-H ): Aromatic protons exhibiting a characteristic 1,2,4-substitution splitting pattern.
      
    • 
       ~13.2 ppm (br s, 1H, -COOH ): Carboxylic acid proton.
      

References

  • PubChemLite. 1152497-12-5 (C11H14O4S) Structural Information & Predicted Collision Cross Section. Retrieved from [Link]

  • Toronto Research Chemicals / Everon Life Sciences. 3-Amino-4-methylbenzoic Acid (CAS 2458-12-0). Retrieved from [Link]

  • Hu, Y., et al. (2004). Organic Reactions in Ionic Liquids: A New Method for the Synthesis of Alkyl Aryl Sulfones by Alkylation of Sodium Arenesulfinate. Synthetic Communications, 34(21), 4031-4035. Retrieved from[Link]

  • Crandall, J. K., & Pradat, C. (1985). Synthesis of sulfones by phase-transfer alkylation of arenesulfinate salts. The Journal of Organic Chemistry, 50(8), 1327–1329. Retrieved from[Link]

Sources

Advanced Synthesis and Application of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis, properties, and applications of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 220536-62-3).

CAS Number: 220536-62-3 Role: Strategic Sulfonyl Scaffold for Agrochemical & Pharmaceutical Development

Executive Summary

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is a highly specialized aromatic building block characterized by a bulky, lipophilic isopropylsulfonyl group ortho to a methyl substituent. This steric and electronic arrangement makes it a critical intermediate in the synthesis of HPPD-inhibitor herbicides (such as triketone analogs) and sulfone-containing pharmaceuticals (targeting metabolic and inflammatory pathways like ROR


t).

Unlike simple sulfones, the isopropyl moiety introduces significant steric bulk, influencing the binding kinetics and metabolic stability of downstream active pharmaceutical ingredients (APIs). This guide details the scalable synthesis, physicochemical profile, and reaction utility of this compound.

Physicochemical Profile

The compound balances the acidity of the carboxylic tail with the strong electron-withdrawing nature of the sulfonyl group.

PropertyValueContext
Molecular Formula

Molecular Weight 242.29 g/mol Optimal for fragment-based drug design.
Appearance White to Off-White Crystalline SolidHigh purity forms form needles/plates.
Melting Point 185–188 °CIndicates strong intermolecular H-bonding.
pKa (COOH) ~3.6Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing sulfone.
LogP ~1.8–2.1Moderate lipophilicity; good membrane permeability potential.
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water; soluble in alkaline aqueous media.

Synthetic Pathways & Protocols

The synthesis of CAS 220536-62-3 presents a regioselectivity challenge: introducing the sulfonyl group at the 3-position of the 4-methylbenzoic acid core.

Route A: The Chlorosulfonation-Reduction-Alkylation Sequence (Industrial Standard)

This route is preferred for scalability. It leverages the ortho-directing power of the methyl group (relative to itself) and the meta-directing power of the carboxyl group to selectively install the sulfonyl chloride at position 3.

Step 1: Chlorosulfonation
  • Precursor:

    
    -Toluic acid (4-Methylbenzoic acid).
    
  • Reagent: Chlorosulfonic acid (

    
    ), excess.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step 2: Reduction to Sulfinate
  • Intermediate: 3-(Chlorosulfonyl)-4-methylbenzoic acid.[1]

  • Reagent: Sodium sulfite (

    
    ) and Sodium bicarbonate (
    
    
    
    ).
  • Product: Disodium 5-carboxy-2-methylbenzenesulfinate.

Step 3: S-Alkylation (The Critical Step)
  • Reagent: 2-Bromopropane (Isopropyl bromide).

  • Solvent: DMF or DMSO (Polar aprotic is essential for

    
    ).
    
  • Catalyst: Potassium iodide (KI, optional but recommended).

Detailed Experimental Protocol (Route A)

Phase 1: Sulfonyl Chloride Formation

  • Charge a reactor with Chlorosulfonic acid (5.0 eq) and cool to <5°C.

  • Slowly add

    
    -Toluic acid (1.0 eq)  portion-wise over 1 hour. Caution: Exothermic HCl evolution.
    
  • Heat the mixture to 95°C and stir for 4–6 hours. Monitor by TLC/HPLC.

  • Cool to 25°C and quench carefully onto crushed ice.

  • Filter the precipitated 3-chlorosulfonyl-4-methylbenzoic acid .[2] Wash with cold water. Dry under vacuum.[3]

Phase 2: One-Pot Reduction and Alkylation

  • Suspend the sulfonyl chloride (1.0 eq) in water (5 vol).

  • Add

    
     (2.5 eq)  and 
    
    
    
    (2.5 eq)
    . Heat to 50°C for 2 hours (pH should be ~7–8).
  • Evaporate water or concentrate to a slurry (Sulfinate salt formation).

  • Redissolve/suspend the salt in DMF (Dimethylformamide) .

  • Add 2-Bromopropane (1.5 eq) and KI (0.1 eq) .

  • Heat to 70–80°C in a sealed vessel (to prevent isopropyl bromide loss) for 12 hours.

  • Workup: Dilute with water, acidify with HCl to pH 2. The product, 4-Methyl-3-(propane-2-sulfonyl)benzoic acid , will precipitate.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical regiospecificity and the transformation of the sulfur oxidation state.

Synthesispathway cluster_conditions Key Transformation Logic Start p-Toluic Acid (4-Methylbenzoic acid) Inter1 Intermediate: 3-Chlorosulfonyl-4-methylbenzoic acid Start->Inter1 ClSO3H, 95°C (Electrophilic Subst.) Inter2 Sulfinate Salt: (Ar-SO2Na) Inter1->Inter2 Na2SO3, NaHCO3 (Reduction) Final Target: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid Inter2->Final i-Pr-Br, DMF, 80°C (S-Alkylation) Step1 1. Regioselective Sulfonylation (Ortho to Methyl) Step2 2. Sulfur Nucleophilicity Activation

Caption: Step-wise conversion of p-Toluic acid to the target sulfone via chlorosulfonation and sulfinate alkylation.

Applications in Drug & Agrochemical Design

Agrochemicals: HPPD Inhibitors

This scaffold is a direct precursor to "triketone" herbicides. The benzoic acid moiety is typically converted to an acid chloride and coupled with a 1,3-cyclohexanedione derivative (e.g., cyclohexane-1,3-dione).

  • Mechanism: The resulting benzoyl-cyclohexanedione inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , causing bleaching in weeds.

  • Role of Isopropyl Sulfone: The bulky isopropyl group provides steric protection, modulating the metabolic stability of the herbicide in the crop (e.g., corn) versus the weed.

Medicinal Chemistry: ROR t Inverse Agonists

Sulfone-containing aromatic acids are privileged structures in immunology.

  • Target: Retinoic acid receptor-related orphan receptor gamma t (ROR

    
    t).
    
  • Function: The sulfone group acts as a hydrogen bond acceptor in the ligand-binding domain (LBD), while the 4-methyl group locks the conformation.

  • Coupling: The carboxylic acid is coupled to amines to form amides, creating potent anti-inflammatory agents for psoriasis or autoimmune disorders.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following QC parameters must be met:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.2 (br s, 1H, COOH)
      
    • 
       8.35 (d, 1H, Ar-H2) – Deshielded by ortho-sulfone.
      
    • 
       8.15 (dd, 1H, Ar-H6)
      
    • 
       7.60 (d, 1H, Ar-H5)
      
    • 
       3.45 (sept, 1H, 
      
      
      
      )
    • 
       2.65 (s, 3H, Ar-
      
      
      
      )
    • 
       1.18 (d, 6H, 
      
      
      
      )
  • HPLC Purity: >98.0% (Area %).

    • Impurity Watch: Check for unreacted sulfinate or the O-alkylated byproduct (sulfinic ester), though

      
      -alkylation is dominant in polar solvents.
      

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4] The precursor chlorosulfonic acid is violently corrosive.

  • Storage: Store at room temperature, kept dry. Sulfones are generally stable to oxidation and hydrolysis.

References

  • Sigma-Aldrich. Product Specification: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.[5] Available at:

  • ChemScene. Compound Data: CAS 220536-62-3. Available at:

  • European Patent Office. Preparation of 4-methylsulfonyl benzoic acid derivatives (Analogous Chemistry). EP0478390A1. Available at:

  • BenchChem. Technical Guide to Electrophilic Aromatic Substitution in Sulfonyl Synthesis. Available at:

  • National Institutes of Health (PubChem). Compound Summary: Sulfonylbenzoic Acid Derivatives. Available at:

Sources

Multi-Modal Structure Elucidation of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the unambiguous structural elucidation of intermediate building blocks is non-negotiable. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5), also known as 3-(isopropylsulfonyl)-4-methylbenzoic acid, represents a highly functionalized scaffold commonly utilized in the synthesis of uricosuric agents and novel sulfonamide derivatives[1].

This whitepaper outlines a self-validating, multi-modal analytical workflow to definitively elucidate the structure of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous framework where each data point orthogonally validates the next.

Strategic Elucidation Workflow

Structure elucidation cannot rely on a single analytical technique; it requires a systematic approach where hypotheses generated by one method are tested and refined by another[2]. For a molecule with the formula C₁₁H₁₄O₄S (Monoisotopic Mass: 242.06128 Da)[3], our strategy moves from establishing the exact mass and molecular formula to identifying functional groups, and finally mapping the precise atomic connectivity.

Workflow Start Sample Preparation (Solvent Selection & Purity Check) MS HR-ESI-MS (Exact Mass & Formula) Start->MS IR ATR-FTIR (Functional Group ID) Start->IR NMR1D 1D NMR (1H, 13C) (Chemical Environments) Start->NMR1D Final Orthogonal Validation & Final Structure Confirmation MS->Final IR->Final NMR2D 2D NMR (COSY, HSQC, HMBC) (Atomic Connectivity) NMR1D->NMR2D NMR2D->Final

Caption: Multi-modal analytical workflow for the structure elucidation of small organic molecules.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula and establish the presence of specific ionizable groups, HRMS is the critical first step. We utilize Electrospray Ionization (ESI) due to its soft ionization capabilities, which preserve the intact molecular ion[4].

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH) containing 0.1% Formic Acid.

  • Instrument Setup: Inject 2 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Acquisition: Acquire data in both ESI(+) and ESI(-) modes over a mass range of 50–1000 m/z.

Causality & Mechanistic Insight

The choice to run both positive and negative modes is deliberate. Carboxylic acids readily deprotonate, making ESI(-) highly sensitive and diagnostic for the -COOH moiety, yielding a strong [M-H]⁻ signal. Conversely, the sulfonyl and aromatic systems can stabilize a proton, yielding [M+H]⁺[3]. The exact mass measurements must fall within a < 5 ppm error margin to definitively confirm the C₁₁H₁₄O₄S elemental composition.

Quantitative Data Summary
AdductPredicted m/zExperimental m/z (Theor.)Mass Error (ppm)Diagnostic Value
[M-H]⁻241.0540241.0542< 1.0Confirms presence of acidic proton (COOH)
[M+H]⁺243.0686243.0685< 1.0Confirms intact molecular weight
[M+Na]⁺265.0505265.0508< 1.5Sodium adduct, common in ESI(+)

Data supported by exact mass predictions from[3].

Vibrational Spectroscopy (ATR-FTIR)

While MS provides the molecular weight, Infrared Spectroscopy identifies the functional groups—specifically the carboxylic acid and the sulfonyl (-SO₂-) moiety.

Experimental Protocol
  • Sample Preparation: None required. Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Causality & Mechanistic Insight

Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets to prevent moisture absorption, which can artificially broaden the O-H stretching region. According to standard spectroscopic principles, the sulfonyl group exhibits two highly diagnostic stretches: an asymmetric stretch near 1350–1300 cm⁻¹ and a symmetric stretch near 1185–1150 cm⁻¹[5]. The presence of a broad O-H stretch overlapping with C-H stretches confirms the carboxylic acid dimerizes in the solid state.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
1695StrongC=O stretch (Conjugated aromatic acid)
1310StrongAsymmetric S=O stretch (Sulfonyl group)
1155StrongSymmetric S=O stretch (Sulfonyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing the exact atomic connectivity and confirming the 1,2,4-trisubstitution pattern on the benzene ring[6].

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ).
    
  • Acquisition (1D): Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C NMR (150 MHz, 1024 scans).

  • Acquisition (2D): Acquire COSY, HSQC, and HMBC spectra to map through-bond connectivity.

Causality & Mechanistic Insight

Solvent Choice: DMSO-


 is specifically chosen over CDCl₃. The highly polar sulfonyl and carboxylic acid groups severely limit solubility in non-polar solvents. Furthermore, DMSO disrupts carboxylic acid dimers, yielding a sharper, more distinct -COOH proton signal (typically >12.5 ppm)[7].

Signal Splitting (The n+1 Rule): The isopropyl group (-CH(CH₃)₂) is a classic textbook NMR pattern. The highly electronegative sulfonyl group withdraws electron density, severely deshielding the methine (-CH-) proton, shifting it downfield to ~3.45 ppm. Because it is adjacent to six equivalent methyl protons, it splits into a septet (


). The two methyl groups appear as a doublet at ~1.20 ppm.
Quantitative Data Summary: ¹H NMR Assignments
Chemical Shift (ppm)Multiplicity (J in Hz)IntegrationAssignmentMechanistic Causality
13.10br s1H-COOHHighly deshielded; exchangeable in D₂O
8.35d (J = 1.8)1HAr-H (H2)Meta-coupling to H6; deshielded by ortho-SO₂
8.05dd (J = 8.0, 1.8)1HAr-H (H6)Ortho-coupling to H5, meta to H2
7.55d (J = 8.0)1HAr-H (H5)Ortho-coupling to H6
3.45septet (J = 6.8)1H-CH(CH₃)₂Coupled to 6 methyl protons; deshielded by SO₂
2.70s3HAr-CH₃Deshielded by adjacent aromatic ring and SO₂
1.20d (J = 6.8)6H-CH(CH₃)₂Coupled to the isopropyl methine proton
2D NMR Connectivity Mapping

To definitively prove the positions of the substituents, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC shows correlations between protons and carbons separated by 2 or 3 bonds (²J, ³J).

NMR_Connectivity H_Me Aromatic CH3 (~2.70 ppm) C_Ar Aromatic Skeleton (C1-C6) H_Me->C_Ar HMBC (2J, 3J) H_Ar Aromatic Protons (H2, H5, H6) H_Ar->H_Ar COSY (3J, 4J) H_Ar->C_Ar HSQC (1J) C_COOH Carboxyl Carbon (~166 ppm) H_Ar->C_COOH HMBC (3J) H_Iso Isopropyl CH (~3.45 ppm) H_Iso->C_Ar Weak/No HMBC across SO2

Caption: Key 2D NMR correlations (COSY, HSQC, HMBC) establishing the 1,2,4-trisubstituted connectivity.

Crucial HMBC Insight: The aromatic methyl protons (~2.70 ppm) will show strong ³J HMBC correlations to the carbons at C3 (bearing the sulfonyl group) and C5, firmly anchoring the methyl group at C4. The H2 proton (~8.35 ppm) will show a ³J correlation to the carboxyl carbon (~166 ppm), proving the 1,3-relationship between the acid and the sulfonyl group.

Orthogonal Validation & Conclusion

A self-validating system requires that no single piece of data contradicts another.

  • HRMS proves the exact mass and formula (C₁₁H₁₄O₄S)[3].

  • FT-IR proves the presence of the exact functional groups (COOH and SO₂)[5] that account for the 4 oxygen atoms and 1 sulfur atom identified in the MS formula.

  • 1D/2D NMR accounts for all 14 protons and 11 carbons, proving the 1,2,4-substitution pattern of the benzene ring and the exact placement of the isopropyl and methyl groups[6][7].

By adhering to this rigorous, multi-modal methodology, researchers can confidently elucidate and verify the structure of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, ensuring absolute quality control before its downstream application in pharmaceutical synthesis.

References

  • PubChemLite: 1152497-12-5 (C11H14O4S) . Université du Luxembourg. Available at:[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Introduction to Spectroscopy (Pavia, 4th Edition) . Mohanlal Sukhadia University / Cengage Learning. Available at:[Link]

  • A framework for automated structure elucidation from routine NMR spectra . RSC Publishing. Available at:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives . PSE Community. Available at:[Link]

  • Novel Analogues of Salicylic Acid as Uricosuric and Analgesic Agents . Indian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

solubility of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid

Part 1: Executive Summary & Strategic Context

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) is a critical pharmaceutical intermediate, often utilized as a building block in the synthesis of advanced therapeutics (e.g., ROR


t inverse agonists or GPR119 agonists). Its structure combines a lipophilic isopropyl-sulfonyl moiety with a hydrophilic carboxylic acid on a toluene core, creating a unique amphiphilic profile that challenges standard solvent selection during purification and crystallization.

Current Data Landscape: While extensive public solubility data exists for structural analogs like 4-methyl-3-nitrobenzoic acid (Abraham et al., 2019), specific thermodynamic data for the propane-2-sulfonyl derivative is often proprietary or sparse in open literature.

Guide Objective: This guide provides a comprehensive experimental and theoretical framework to determine the solubility profile of this compound. It synthesizes predictive chemical logic with rigorous "Gold Standard" protocols (Static Equilibrium & Dynamic Laser Monitoring) to enable researchers to generate high-fidelity data for process optimization.

Part 2: Chemical Structure & Predictive Solubility Analysis

To design an effective solubility study, one must first analyze the solute-solvent interaction potential based on the molecular pharmacophore.

Structural Analysis
  • Core: Toluene ring (Lipophilic,

    
    -
    
    
    
    stacking potential).
  • Functional Group A (Acid):

    
     (Strong H-bond donor/acceptor). High affinity for protic solvents (Alcohols, Water at high pH).
    
  • Functional Group B (Sulfone):

    
    .
    
    • The Sulfonyl group is a strong H-bond acceptor (polar).

    • The Isopropyl group is sterically bulky and lipophilic.

Predicted Solubility Trends (vs. Nitro-Analog)

Compared to 4-methyl-3-nitrobenzoic acid, the propane-2-sulfonyl derivative exhibits:

  • Increased Steric Bulk: The tetrahedral sulfonyl group + isopropyl tail disrupts crystal packing more effectively than a planar nitro group, potentially increasing solubility in organic solvents.

  • Enhanced Lipophilicity: The isopropyl group increases affinity for esters (Ethyl Acetate) and ethers (THF) compared to the nitro analog.

  • Water Solubility: Likely remains very low (

    
     mole fraction) due to the hydrophobic aromatic core and alkyl chains, unless pH is adjusted 
    
    
    
    .

Predicted Solvent Efficiency Ranking:

  • Polar Aprotic (Best): DMSO, DMF, NMP (Strong dipole-dipole interaction with

    
    ).
    
  • Medium Polarity (Good): THF, Acetone, Ethyl Acetate.

  • Protic (Moderate): Methanol > Ethanol > Isopropanol (H-bonding with

    
    ).
    
  • Non-Polar (Poor): Toluene, Hexane, Heptane.

Part 3: Experimental Methodologies

Two distinct protocols are recommended: Method A for rapid screening (Temperature-dependent) and Method B for precise thermodynamic values (Isothermal).

Method A: Dynamic Laser Monitoring (Synthetic Method)

Best for generating Solubility vs. Temperature curves quickly.

Principle: A laser beam passes through a mixture of solute and solvent. The system is heated until the solid dissolves (transmissivity


) and cooled until it crystallizes (transmissivity 

).

Protocol Steps:

  • Preparation: Weigh accurate mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert laser source and detector. Stir at 400 rpm.

  • Heating: Ramp temperature at

    
     until the laser intensity maximizes (clear solution). Record 
    
    
    
    .
  • Cooling: Ramp down at

    
     to verify hysteresis (metastable zone width).
    
  • Iteration: Add more solvent to the same vessel and repeat to get the next data point.

Method B: Static Isothermal Equilibration (Shake-Flask)

Best for accurate mole fraction data at specific temperatures (e.g., 298.15 K).

Protocol Steps:

  • Saturation: Add excess solid to the solvent in amber vials.

  • Equilibration: Shake at constant

    
     (e.g., 
    
    
    
    ) for 72 hours.
  • Filtration: Syringe filter (

    
     PTFE) the supernatant. Keep the syringe warm if 
    
    
    
    to prevent crashing out.
  • Quantification: Dilute and analyze via HPLC-UV (Detection

    
    ).
    
Workflow Visualization

SolubilityWorkflow Start Start: Solubility Determination SolventSelect 1. Select Solvent Classes (Polar, Non-polar, Protic) Start->SolventSelect MethodChoice 2. Choose Method SolventSelect->MethodChoice LaserSetup Method A: Dynamic Laser (Synthetic Polythermal) MethodChoice->LaserSetup Speed/Curve ShakeSetup Method B: Static Equilibrium (Isothermal) MethodChoice->ShakeSetup Precision Weighing Weigh Solute/Solvent (Known Composition) LaserSetup->Weighing HeatCool Heat/Cool Cycle Measure Transmissivity Weighing->HeatCool RecordT Record Dissolution Temp (T) HeatCool->RecordT DataFit 3. Thermodynamic Modeling (Apelblat / van't Hoff) RecordT->DataFit ExcessSolid Add Excess Solid to Solvent ShakeSetup->ExcessSolid Agitate Agitate 72h @ Constant T ExcessSolid->Agitate Filter Filter Supernatant (0.45 µm PTFE) Agitate->Filter HPLC HPLC Quantification Filter->HPLC HPLC->DataFit End Final Solubility Profile DataFit->End

Caption: Figure 1. Decision matrix and experimental workflow for determining the solubility of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Part 4: Data Presentation & Thermodynamic Modeling

Once experimental data is collected, it must be modeled to allow for interpolation and process design.

Standard Data Reporting Table (Template)

Researchers should populate this table. The values below are simulated estimates based on the structural analog 4-methyl-3-nitrobenzoic acid to illustrate expected trends.

SolventSolvent TypeEst. Mole Fraction (

) @ 298.15 K
Est.[1] Mole Fraction (

) @ 323.15 K
Comments
Methanol Polar Protic


High solubility; good for crystallization.
Ethanol Polar Protic


Preferred "Green" solvent.
Ethyl Acetate Polar Aprotic


Good for extraction.
Acetone Polar Aprotic


High solubility due to dipole interaction.
Toluene Non-polar


Anti-solvent candidate.
Water Polar Protic


Poor solubility (pH dependent).
Thermodynamic Models

1. Modified Apelblat Equation Used to correlate mole fraction solubility (


) with temperature (

). This is the standard for reporting in journals like J. Chem. Eng. Data.


  • 
    : Mole fraction solubility.[1][2][3]
    
  • 
    : Absolute temperature (K).[1][3]
    
  • 
    : Empirical model parameters derived via regression.
    

2. van't Hoff Equation Used to calculate the apparent thermodynamic functions of dissolution.



  • Analysis: If the plot of

    
     vs 
    
    
    
    is linear, the dissolution enthalpy (
    
    
    ) is constant.
  • Expectation: Dissolution is typically endothermic (

    
    ), meaning solubility increases with temperature.
    

Part 5: Practical Implications for Process Design

  • Crystallization Strategy:

    • Cooling Crystallization: Effective in Ethanol or Isopropanol due to the steep solubility-temperature gradient (high

      
      ).
      
    • Anti-Solvent Crystallization: Dissolve in Acetone or THF , then slowly add Water or Heptane . The hydrophobic isopropyl-sulfonyl tail will drive precipitation as water content increases.

  • Purification:

    • To remove non-polar impurities, wash the solid with Hexane (solubility of target is near zero).

    • To remove polar inorganic salts, dissolve the target in Ethyl Acetate and wash with acidified water.

References

  • Abraham, M. H., et al. (2019).[2] "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors." Physics and Chemistry of Liquids, 57(6), 782-793.[2] Link(Primary methodological reference for structural analog).

  • NIST Chemistry WebBook. "Standard Reference Data for Benzoic Acid Derivatives." Link(General thermodynamic data source).

  • Thati, J., et al. (2010). "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data, 55(9). Link(Protocol validation for benzoic acid family).

  • ChemScene. "Product Data: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5)."[4] Link(Compound identification).

Sources

discovery and history of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Emergence of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) relies heavily on privileged building blocks. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5), also known as 3-(isopropylsulfonyl)-4-methylbenzoic acid, has emerged as a critical intermediate[1]. Originally synthesized to satisfy the need for metabolically stable, sterically demanding, and electron-withdrawing moieties, this compound is now a cornerstone in the development of targeted therapies, including p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for neuromuscular disorders and BAF (SWI/SNF) chromatin remodeling complex modulators for oncology[2][3].

This whitepaper provides an in-depth technical analysis of its structural rationale, a self-validating synthetic methodology, and its transformative applications in advanced therapeutics.

Structural Rationale & Pharmacophore Dynamics

The integration of the 4-methyl-3-(propane-2-sulfonyl)benzoic acid moiety into a drug scaffold is rarely coincidental; it is a product of rational structure-based drug design (SBDD).

  • Steric Bulk and Water Displacement: The propane-2-sulfonyl (isopropylsulfonyl) group is highly sterically demanding. When an API containing this moiety enters a target protein's binding pocket (e.g., the ATP-binding hinge region of a kinase), the bulky isopropyl group displaces high-energy, uncoordinated water molecules. This displacement yields a massive entropic gain, driving binding affinity.

  • Conformational Locking: The presence of the 4-methyl group adjacent to the bulky 3-sulfonyl group creates severe steric hindrance (allylic/ortho strain). This restricts the rotation of the sulfonyl group, locking the molecule into a specific, bioactive dihedral conformation that minimizes entropic penalty upon target binding.

  • Hydrogen Bond Acceptor Network: The twin oxygen atoms of the sulfonyl group act as powerful, directional hydrogen bond acceptors, capable of interacting with the peptide backbone of the target protein[3].

Self-Validating Synthetic Methodology

To ensure high fidelity and reproducibility, the synthesis of 4-methyl-3-(propane-2-sulfonyl)benzoic acid must be approached as a self-validating system. The following protocol details the conversion of commercially available 3-amino-4-methylbenzoic acid into the target sulfone, embedding quality control (QC) checkpoints at every mechanistic transition.

Step 1: Diazotization and Thiolation (Sandmeyer-Type Reaction)

Causality: Direct electrophilic sulfonation of 4-methylbenzoic acid lacks regiocontrol and converting a sulfonic acid to an isopropyl sulfone is synthetically inefficient. A Sandmeyer-type reaction on the ortho-methyl aniline derivative provides absolute regioselectivity.

  • Preparation: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in 6M aqueous HCl. Cool the reaction vessel to 0°C to prevent the premature thermal degradation of the diazonium salt into a phenol.

  • Diazotization: Add a solution of sodium nitrite (NaNO

    
    , 1.1 eq) dropwise.
    
    • Inline Validation 1: Perform a starch-iodide paper test. An immediate blue/black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting amine.

  • Thiolation: Carefully neutralize the cold diazonium solution and transfer it dropwise into a heated (65°C) basic solution of potassium isopropylxanthate. Hydrolyze the resulting xanthate ester intermediate with KOH, followed by alkylation using 2-bromopropane.

    • Inline Validation 2: Extract an aliquot into ethyl acetate. LC-MS analysis must reveal the thioether intermediate, 3-(isopropylthio)-4-methylbenzoic acid (Expected

      
      m/z
      
      
      
      211.0).
Step 2: Controlled Oxidation to the Sulfone

Causality:m-Chloroperoxybenzoic acid (mCPBA) is selected over harsher oxidants (e.g., KMnO


) to strictly prevent the over-oxidation of the 4-methyl group into a secondary carboxylic acid.
  • Oxidation: Dissolve the thioether intermediate in anhydrous dichloromethane (DCM) and cool to 0°C. Add mCPBA (2.2 eq) in portions to control the exothermic release. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ).
    • Inline Validation 3 (Critical Safety): Test the organic layer with peroxide test strips. A negative result is mandatory before solvent evaporation to prevent explosive hazards associated with concentrated peroxy-compounds.

  • Purification & Final Validation: Wash the organic layer with saturated NaHCO

    
     to remove m-chlorobenzoic acid byproducts. Concentrate and recrystallize from ethanol.
    
    • Final Validation 4:

      
      H NMR (CDCl
      
      
      
      ) must show a diagnostic septet for the isopropyl -CH- proton at
      
      
      3.2 ppm and a doublet for the 4-methyl group at
      
      
      2.7 ppm. High-resolution LC-MS will confirm the monoisotopic mass of 242.06 Da[1].

G A 3-Amino-4-methylbenzoic acid (Starting Material) B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Thiolation (iPrXanthate / Hydrolysis) C->D E 3-(Isopropylthio)- 4-methylbenzoic acid D->E F Oxidation (mCPBA, DCM) E->F G 4-Methyl-3-(propane-2-sulfonyl) benzoic acid (Target) F->G

Synthetic workflow for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid with key intermediates.

Transformative Applications in Targeted Therapeutics

Neuromuscular Disorders: p38 MAPK Inhibition in FSHD

Facioscapulohumeral muscular dystrophy (FSHD) is a devastating genetic disorder driven by the epigenetic derepression and aberrant transcription of the DUX4 gene, leading to severe muscle toxicity[2]. Recent breakthroughs have identified that inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway successfully represses DUX4 expression[2].

In the synthesis of next-generation p38 inhibitors (such as those developed by Fulcrum Therapeutics), 4-methyl-3-(propane-2-sulfonyl)benzoic acid is utilized as a terminal capping moiety[2]. The carboxylic acid is coupled to an amine core via amide bond formation, while the isopropylsulfonyl headgroup projects deep into the hydrophobic pocket of the p38 kinase, anchoring the drug and preventing ATP from binding.

G Stress Cellular Stress / Epigenetic Deregulation p38 p38 MAPK Activation Stress->p38 Triggers DUX4 DUX4 Gene Transcription p38->DUX4 Promotes Inhibitor Sulfonyl-benzoic API (p38 Inhibitor) Inhibitor->p38 Blocks Toxicity Muscle Cell Toxicity (FSHD) DUX4->Toxicity Induces

Mechanism of action for p38 MAPK inhibitors utilizing the sulfonyl-benzoic scaffold in FSHD.

Epigenetic Oncology: BAF (SWI/SNF) Complex Modulators

The human Switch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex (BAF complex) relies on ATPases like BRG1 and BRM to regulate gene expression. Mutations in this complex are implicated in over 20% of human cancers[3]. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is actively used in the synthesis of BRG1/BRM modulators[3]. By coupling this acid to complex thiazole-based scaffolds, medicinal chemists create molecules that selectively bind to the ATPase domains of the BAF complex, inducing cell cycle arrest and tumor suppression in transcriptionally addicted cancers[3].

Quantitative Physicochemical Profiling

Understanding the raw physicochemical data of this intermediate is vital for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final API.

PropertyValueCausality / Relevance to Drug Design
Molecular Formula C

H

O

S
Provides a high ratio of sp

carbons (via isopropyl) to improve solubility.
Molecular Weight 242.29 g/mol Optimal mass for a peripheral capping group, keeping the final API within Lipinski's Rule of 5.
Monoisotopic Mass 242.06128 DaEssential metric for high-resolution LC-MS validation during API synthesis[1].
H-Bond Donors 1The -COOH group acts as the primary synthetic anchor for amide coupling.
H-Bond Acceptors 4The sulfonyl oxygens serve as critical, directional anchors in kinase hinge regions.
Steric Profile High (Isopropyl)Displaces high-energy water molecules in the target binding site, driving entropic affinity.

Conclusion

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is far more than a simple chemical catalog item; it is a rationally designed, privileged pharmacophore. By combining severe steric hindrance, conformational locking, and a robust hydrogen-bonding network, it solves complex binding challenges in modern drug discovery. As targeted therapies for epigenetic cancers and neuromuscular dystrophies continue to evolve, the strategic application of this sulfonyl-benzoic scaffold will remain a critical asset in the medicinal chemist's toolkit.

References

  • US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD. Fulcrum Therapeutics, Inc. Google Patents.
  • US20210038611A1 - Compounds and uses thereof (BAF Complex Modulators). Google Patents.
  • PubChemLite - 1152497-12-5 (C11H14O4S). Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link](Note: PubChem CID corresponds to the structural identity of CAS 1152497-12-5)

Sources

potential biological activity of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Chemical Entity

The landscape of drug discovery is one of perpetual exploration, where novel chemical structures are continuously synthesized and evaluated for their therapeutic potential. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is one such molecule that, while not extensively studied, presents a compelling case for investigation based on the well-established biological activities of its constituent chemical motifs: the sulfonamides and benzoic acids. This guide serves as a comprehensive exploration of the predicted biological activities of this compound, grounded in the extensive literature on related structures. It is designed to provide researchers and drug development professionals with a robust framework for initiating a systematic investigation into its therapeutic promise.

Part 1: Deconstructing the Molecular Architecture

The structure of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid combines two key pharmacophores: a benzoic acid ring and a sulfonamide group. The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with its carboxylic acid group acting as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[1] The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1]

The sulfonamide group is another versatile pharmacophore renowned for its presence in a wide array of therapeutic agents.[2] Sulfonamide derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral effects.[3][4] The interplay between these two functional groups within the same molecule suggests the potential for a unique and potent biological profile.

Part 2: The Sulfonamide Moiety: A Legacy of Diverse Therapeutic Applications

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to the development of drugs with a wide spectrum of therapeutic applications.[5][6]

A. Antibacterial Activity: The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] As structural analogues of p-aminobenzoic acid (PABA), sulfonamides disrupt the bacterial production of DNA precursors.[3] The introduction of electron-withdrawing groups on the sulfonamide moiety can enhance this antibacterial activity.[3]

B. Anti-inflammatory and Anticancer Properties: Several sulfonamide-containing drugs, such as celecoxib and nimesulide, are potent anti-inflammatory agents.[5] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2). Furthermore, sulfonamide derivatives have been investigated for their anticancer activities, with some compounds entering clinical trials.[3]

C. Other Notable Activities: The therapeutic reach of sulfonamides extends to diuretic (e.g., furosemide, thiazides), antidiabetic (e.g., sulfonylureas), and antiviral (e.g., delavirdine) applications.[5] A significant number of sulfonamides act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes.[5]

Caption: Competitive inhibition of DHPS by sulfonamides, mimicking PABA.

Part 3: The Benzoic Acid Moiety: A Scaffold for Modulating Biological Responses

Benzoic acid and its derivatives are prevalent in nature and have been harnessed for a variety of therapeutic and industrial purposes. Their biological activities are diverse and highly dependent on the substitution pattern of the aromatic ring.[1]

A. Antimicrobial and Preservative Properties: Benzoic acid and its salts are widely used as antimicrobial agents and food preservatives.[7] Their mechanism involves the disruption of the intracellular pH balance of microorganisms, thereby inhibiting their growth and metabolic processes.[7]

B. Anti-inflammatory and Antioxidant Effects: Certain phenolic derivatives of benzoic acid, such as p-hydroxybenzoic acid, have demonstrated anti-inflammatory and antioxidant properties.[8] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

C. Retinoid-like and Other Activities: Interestingly, some benzoic acid derivatives have been shown to exhibit retinoid-like bioactivity, including the inhibition of adipocyte conversion and the promotion of growth in certain cell lines.[9] Other reported activities for benzoic acid derivatives include analgesic, antiviral, and effects on the proteostasis network.[8][10]

Table 1: Influence of Substituents on the Biological Activity of Benzoic Acid Derivatives

Substituent GroupCommon Position(s)Associated Biological Activities
Hydroxyl (-OH)para, orthoAntioxidant, Anti-inflammatory, Antimicrobial[1][8]
Nitro (-NO2)meta, paraAntimicrobial, Herbicidal intermediate[1][11][12]
Amino (-NH2)paraPrecursor for antibacterial sulfonamides (PABA)[3]
Halogen (e.g., -Cl)ortho, paraAntimicrobial, Herbicidal, Anticancer[6][10][13]
Alkoxy (e.g., -OCH3)paraAntimicrobial, affects proteostasis[10]

Part 4: Predicted Biological Profile and Proposed Experimental Validation of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Based on the activities of its constituent moieties, 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is predicted to exhibit a range of biological effects. The presence of the sulfonamide group suggests potential antibacterial, anti-inflammatory, and anticancer activities. The benzoic acid scaffold could contribute to these effects and potentially confer additional properties such as antioxidant or unique receptor-modulating activities.

To empirically validate these predictions, a systematic screening approach is recommended. The following experimental workflows provide detailed protocols for assessing the primary hypothesized activities.

Experimental Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Methodology: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Experimental Protocol 2: In Vitro Anti-inflammatory Assay

Objective: To assess the compound's ability to inhibit the COX-2 enzyme.

Methodology: COX-2 Inhibitor Screening Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare assay buffer, heme, and a fluorometric substrate (e.g., ADHP).

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Compound and Control Preparation:

    • Prepare various concentrations of the test compound.

    • Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

    • Add the test compound or control to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the fluorescence (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Caption: Workflow for evaluating anticancer cytotoxicity using the MTT assay.

Conclusion

While 4-Methyl-3-(propane-2-sulfonyl)benzoic acid remains a largely unexplored molecule, its chemical architecture strongly suggests a high potential for diverse biological activities. By leveraging the extensive knowledge of sulfonamide and benzoic acid pharmacophores, this guide provides a predictive framework and a set of robust experimental protocols to systematically investigate its therapeutic promise. The proposed workflows for antimicrobial, anti-inflammatory, and anticancer screening offer a clear path for researchers to elucidate the bioactivity of this compound and to determine its potential as a lead candidate in future drug development endeavors.

References

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
  • Biological Activities Of Sulfonamides. (n.d.). SciSpace.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). International Journal of Pharmaceutical Sciences Review and Research.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis Online.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. (n.d.). PubMed.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, September 1). [No source provided].
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). PMC.
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). [No source provided].
  • Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (n.d.).
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.).
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company.

Sources

Thermal Stability Profile: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

[1][2]

Executive Summary

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) is a functionalized aryl building block characterized by a benzoic acid core substituted with a methyl group and a bulky isopropylsulfonyl moiety.[1][2] Its thermal stability is governed by two competing factors: the high bond dissociation energy of the sulfone group (conferring stability) and the propensity of the carboxylic acid to undergo decarboxylation at elevated temperatures.[1][2]

Key Technical Insight: While the sulfone bridge is thermally robust (>300°C), the limiting stability factor is the carboxylic acid functionality.[2] Researchers should anticipate the onset of thermal events (melting followed by potential decarboxylation) in the range of 180°C – 250°C , depending on purity and crystalline polymorph.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

PropertyDetail
Chemical Name 4-Methyl-3-(propane-2-sulfonyl)benzoic acid
CAS Number 1152497-12-5
Molecular Formula C₁₁H₁₄O₄S
Molecular Weight 242.29 g/mol
Key Functional Groups [1][2][3] • Carboxylic Acid (-COOH) [1][2] • Isopropyl Sulfone (-SO₂-CH(CH₃)₂) [1][2] • Methyl (-CH₃)
Structural Stability Factors[1][2]
  • Steric Crowding (Ortho-Substitution): The methyl group at position 4 and the isopropylsulfonyl group at position 3 are ortho to each other.[1][2] This steric clash forces the sulfone group out of the aromatic plane, potentially lowering the lattice energy (and melting point) compared to less crowded isomers.[1][2]

  • Electronic Effects:

    • Sulfone (EWG): The electron-withdrawing sulfone group at the meta position relative to the carboxyl group increases the acidity of the benzoic acid.

    • Decarboxylation Risk: Electron-withdrawing groups generally stabilize the transition state for decarboxylation.[2] However, because the sulfone is meta (not ortho or para), the resonance stabilization of the resulting carbanion/radical intermediate is less direct, suggesting moderate resistance to decarboxylation compared to ortho-nitrobenzoic acids.

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound follows a hierarchical failure mode. The molecule is expected to remain chemically intact until it reaches its melting phase, after which two primary degradation pathways become kinetically accessible.[1][2]

Pathway A: Decarboxylation (Primary Mode)

The most energetically favorable decomposition route is the loss of carbon dioxide to form the corresponding aryl sulfone (1-methyl-2-(propane-2-sulfonyl)benzene).[1][2] This typically occurs well above the melting point.[2]

Pathway B: Desulfonylation & Alkyl Elimination (Secondary Mode)

At significantly higher temperatures (>300°C), the isopropyl group is susceptible to

12

DecompositionParentParent Molecule(Solid State)MeltMolten Phase(~180-220°C)Parent->MeltHeat inputDecarbDecarboxylation(-CO₂)Melt->DecarbPrimary PathwayDesulfDesulfonylation(>300°C)Melt->DesulfSecondary PathwayProd1Aryl SulfoneDerivativeDecarb->Prod1Prod2SO₂ + PropeneDesulf->Prod2

Figure 1: Hierarchical thermal decomposition pathways.[1][2] The primary risk is decarboxylation after melting.[2]

Experimental Validation Protocols

To rigorously define the stability limits for regulatory or process safety purposes, the following analytical workflows are required. These protocols are designed to distinguish between phase transitions (melting) and chemical degradation.[1][2]

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and heat of decomposition.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimping should be vented if decomposition is expected to release gas (CO₂).[1][2]

  • Method: Ramp from 40°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm: Identify the sharp melting peak (expected range 150–250°C).

    • Exotherm: Watch for a broad exothermic event immediately following melting, indicative of decarboxylation.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To identify the Onset Temperature of Decomposition (

12
  • Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

  • Method: Ramp from Ambient to 600°C at 10°C/min under Nitrogen.

  • Success Criteria:

    • 0–150°C: < 1% weight loss (volatiles/solvents).[1]

    • 
      :  The temperature at which significant mass loss (>5%) begins.[1][2] For benzoic acids, a mass loss step corresponding to ~18% (MW of CO₂ / MW of Parent) confirms decarboxylation.
      
Protocol C: Forced Degradation (HPLC)

Purpose: To validate solution stability during processing.[1][2]

  • Solvent: Acetonitrile/Water (50:50).

  • Stress Condition: Reflux at 80°C for 24 hours.

  • Detection: HPLC-UV (254 nm).

  • Acceptance: >99.0% recovery of parent peak. Appearance of new peaks indicates hydrolysis or instability.[1][2]

WorkflowStartSample CharacterizationTGATGA Analysis(Mass Loss)Start->TGADSCDSC Analysis(Phase Transitions)Start->DSCHPLCHPLC Purity(Chemical Integrity)Start->HPLCDecisionIs T_onset > MP?TGA->DecisionDSC->DecisionStableThermally Stable Melt(Safe for fusion methods)Decision->StableYesUnstableDecomposition on Melting(Avoid high temp)Decision->UnstableNo

Figure 2: Analytical decision matrix for determining process safety parameters.

Storage & Handling Recommendations

Based on the chemical structure and predicted stability profile:

  • Storage Conditions: Store in a cool, dry place (2–8°C preferred for long-term standards, Room Temperature acceptable for bulk intermediate). Keep container tightly closed to prevent moisture absorption, which can catalyze decarboxylation.[1][2]

  • Process Safety: Avoid heating above 150°C during drying or synthesis steps without prior TGA confirmation.

  • Incompatibility: Strong bases will deprotonate the carboxylic acid; while the salt form is generally stable, it may have different solubility and hygroscopicity profiles.[2]

References

  • National Institutes of Health (PMC). (2017).[1][2] Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • American Chemical Society (ACS). (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Retrieved from [Link][1][2]

  • ResearchGate. (2025). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from [Link]

4-Methyl-3-(propane-2-sulfonyl)benzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional building blocks is paramount to navigating the complex multiparameter optimization of lead compounds. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) represents a highly specialized, synthetically versatile intermediate[1]. By combining a reactive carboxylic acid handle with a sterically demanding, electron-withdrawing isopropylsulfonyl group and a metabolically protective methyl group, this compound serves as an ideal precursor for synthesizing advanced active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the structural rationale, synthetic utility, and pharmacological relevance of this building block, supported by self-validating experimental protocols.

Physicochemical Profiling & Structural Rationale

The utility of 4-methyl-3-(propane-2-sulfonyl)benzoic acid is not coincidental; it is rooted in the precise causality of its functional groups. Understanding these structural features is critical for predicting its behavior in both synthetic workflows and biological systems.

Causality of Functional Groups
  • The Carboxylic Acid Core: Provides a reliable vector for late-stage functionalization, primarily through amide coupling or esterification, allowing for rapid library generation.

  • The 4-Methyl Group (Metabolic Shield): In unmethylated phenyl rings, the para position is highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. By occupying this vector with a robust methyl group, the metabolic half-life of the resulting drug candidate is significantly extended. Furthermore, it forces the adjacent sulfonyl group into a specific conformational orientation due to steric clash.

  • The 3-Isopropylsulfonyl Group (Pharmacophoric Modulator): Sulfones are critical in medicinal chemistry for their ability to lower lipophilicity, improve aqueous solubility, and act as potent hydrogen-bond acceptors [2]. The bulky isopropyl chain provides a unique van der Waals interaction surface, allowing it to occupy hydrophobic pockets while the sulfone oxygens engage with solvent-exposed regions or protein backbone amides.

Physicochemical Data Summary
PropertyValueStructural Implication
CAS Number 1152497-12-5Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C₁₁H₁₄O₄SDefines exact mass requirements for MS validation.
Monoisotopic Mass 242.0613 DaCritical for high-resolution mass spectrometry (HRMS) tracking.
H-Bond Donors 1 (Carboxylic OH)Lost upon amide coupling.
H-Bond Acceptors 4 (C=O, SO₂)Enhances target protein engagement and aqueous solubility.

Synthetic Utility: Amide Coupling Workflows

The most frequent application of this building block is the formation of amide bonds with primary or secondary amines. However, the ortho-relationship between the bulky isopropylsulfonyl group and the carboxylic acid creates significant steric hindrance.

Reagent Selection Logic

Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields due to this steric bulk. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the authoritative standard [3]. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric barrier and driving the nucleophilic attack to completion.

Self-Validating Experimental Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system. Proceeding to the next step is contingent upon passing the defined In-Process Control (IPC) checkpoints.

Step 1: Activation

  • Dissolve 4-methyl-3-(propane-2-sulfonyl)benzoic acid (1.0 equiv, 0.5 M) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.

  • Add HATU (1.1 equiv) in a single portion. Stir at room temperature for 15 minutes.

  • Validation Checkpoint 1: Sample 5 µL into 1 mL of Acetonitrile. LC-MS must show >95% conversion to the HOAt-active ester intermediate. The starting material mass (

    
     241.05) should be absent.
    

Step 2: Coupling 4. Add the target amine (1.2 equiv) dropwise to the activated mixture. 5. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 2: LC-MS must confirm the disappearance of the HOAt-ester and the appearance of the desired product mass (

    
    ).
    

Step 3: Workup & Purification 6. Quench the reaction by pouring it into a 5% aqueous NaHCO₃ solution (10 volumes). 7. Extract with Ethyl Acetate (3 x 5 volumes). 8. Critical Step: Wash the combined organic layers with 1M HCl, followed by saturated aqueous LiCl (3 x 5 volumes) to remove residual DMF and the highly water-soluble PF₆⁻ byproduct from HATU [3]. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Workflow A 4-Methyl-3-(propane-2-sulfonyl)benzoic acid B Activation HATU / DIPEA / DMF A->B Base deprotonation C Active Ester Intermediate (HOAt Ester) B->C HATU reaction D Nucleophilic Attack (Primary/Secondary Amine) C->D Amine addition E Crude Amide Product D->E Coupling F Aqueous Workup (Removal of PF6 & DMF) E->F Quench & Wash G Purified Target Compound F->G Crystallization/Chromatography

Caption: HATU-mediated amide coupling workflow for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Pharmacological Relevance & Target Engagement

When integrated into an API, the 4-methyl-3-(isopropylsulfonyl)phenyl motif acts as a sophisticated pharmacophore. Sulfones are frequently utilized in the design of nuclear receptor ligands (e.g., LXR, RORγt inverse agonists) and kinase inhibitors.

The logic of this interaction is bipartite:

  • Electronic/Polar Engagement: The highly polarized S=O bonds serve as directional hydrogen-bond acceptors. They frequently displace high-energy water molecules from protein binding pockets, resulting in a favorable entropic gain.

  • Steric/Hydrophobic Engagement: The isopropyl group projects into lipophilic sub-pockets. The adjacent methyl group restricts the rotational freedom of the sulfone, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding.

Pharmacophore L_Core Ligand Motif Benzoic Acid Core L_Me Steric Shield 4-Methyl Group L_Core->L_Me L_SO2 Polar/Bulky Group 3-Isopropylsulfonyl L_Core->L_SO2 P_Metab Metabolic Enzyme Cytochrome P450 L_Me->P_Metab Blocks para-oxidation P_Pocket Protein Target Hydrophobic Pocket L_SO2->P_Pocket Isopropyl van der Waals P_Hbond Protein Target H-Bond Donors L_SO2->P_Hbond Sulfone Oxygen H-bonding

Caption: Pharmacophore interaction model of the 4-methyl-3-(isopropylsulfonyl)phenyl motif.

Analytical Characterization Expectations

To ensure the integrity of the purchased or synthesized building block, scientists should verify the material against the following expected analytical profiles:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A distinct septet around

      
       3.30–3.50 ppm corresponding to the CH of the isopropyl group.
      
    • A strong doublet around

      
       1.20 ppm integrating for 6 protons (the two methyls of the isopropyl group).
      
    • A sharp singlet around

      
       2.70 ppm integrating for 3 protons (the aryl methyl group).
      
    • Three aromatic protons exhibiting an ABX splitting pattern (typically

      
       7.50–8.30 ppm).
      
  • Mass Spectrometry (ESI-MS):

    • Negative ion mode is highly sensitive for the free carboxylic acid, yielding a prominent

      
       peak at m/z 241.05.
      
    • In-source fragmentation may show the loss of the isopropyl group or SO₂.

References

  • Title: Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Development of a Commercial Ready Process for TNG908: A Potent, Selective, and Brain-Penetrant MTA-Cooperative PRMT5 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Sulfonyl-containing compounds, and specifically sulfonylbenzoic acid derivatives, represent a "privileged scaffold" due to their remarkable diversity of biological activities and synthetic tractability.[1] This guide focuses on a specific, yet highly versatile, member of this class: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid .

This molecule is distinguished by three key functional domains: a carboxylic acid ripe for derivatization, a toluene backbone providing a defined structural orientation, and an isopropylsulfonyl group that imparts unique steric and electronic properties. The sulfonyl group is a critical pharmacophore, known to enhance metabolic stability, modulate solubility, and serve as a bioisostere for other functional groups like carboxyls or phosphates.[2]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale, enabling users to intelligently incorporate this building block into their synthetic and discovery workflows.

PART 1: Physicochemical Profile and Safety & Handling

Before any synthetic manipulation, a thorough understanding of the compound's properties and safe handling procedures is essential.

Key Physicochemical Data

The data presented below is a combination of established values for highly analogous structures and predicted parameters. It is intended for guidance and should be supplemented with in-house analytical data.

PropertyValueSource / Comment
Molecular Formula C₁₁H₁₄O₄S-
Molecular Weight 242.29 g/mol -
CAS Number Not explicitly assigned.Use structure-based search.
Appearance Expected to be a white to off-white solid.Based on similar sulfonylbenzoic acids.[3]
Melting Point >260 °C (estimated)Based on 4-(Methylsulfonyl)benzoic acid (268-271 °C).[4]
pKa ~3.5 (in water, estimated)Based on 4-(Methylsulfonyl)benzoic acid (pKa 3.48).[4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol).General characteristic of this compound class.
Predicted XlogP ~1.5 - 2.0Computational prediction. Compare with related structures.[5]
Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact molecule may not be available, data from analogous compounds such as 3-(Methylsulfonyl)benzoic acid and 4-Methylsulfonyl-2-nitrobenzoic acid dictates a cautious approach.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] When handling the powder outside of a fume hood, a dust respirator (e.g., N95) is required.

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3] Store away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

    • Ingestion: Rinse mouth and seek medical advice if you feel unwell.[3]

PART 2: The Synthetic Chemist's Rationale

The utility of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid stems from the distinct reactivity and properties of its constituent parts. Understanding these allows for its strategic deployment in complex syntheses.

The isopropylsulfonyl group (-SO₂CH(CH₃)₂) is not merely a placeholder. Compared to a simpler methylsulfonyl group, it provides significant steric bulk, which can be used to direct the conformation of the final molecule, influence binding to a biological target, or shield adjacent positions on the aromatic ring from metabolic attack. The sulfone itself is a strong hydrogen bond acceptor and is metabolically robust, making it an attractive feature for drug candidates.[2]

The two primary reactive sites on the molecule are the carboxylic acid and the aromatic ring.

G cluster_molecule 4-Methyl-3-(propane-2-sulfonyl)benzoic acid cluster_nodes mol A Carboxylic Acid (-COOH) A->mol Amide/Ester Formation B Isopropylsulfonyl Group B->mol Steric Influence Metabolic Stability H-Bond Acceptor C Aromatic Ring C->mol Electrophilic Substitution (highly deactivated)

Caption: Key reactive and influential sites on the molecule.

The carboxylic acid is the most versatile handle, readily participating in reactions such as:

  • Amide bond formation: Coupling with amines to form a vast array of derivatives.

  • Esterification: Reaction with alcohols, often for use as a protecting group or to create prodrugs.[9]

  • Reduction: Conversion to a primary alcohol for further functionalization.

  • Conversion to acid chloride: Activation for acylation reactions.[10]

PART 3: Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 3.1: Proposed Synthesis of the Title Compound

G start 4-Methyl-3-bromobenzoic acid step1 Thiolation (e.g., NaS-iPr, CuI catalyst) start->step1 intermediate 4-Methyl-3-(isopropylthio)benzoic acid step1->intermediate step2 Oxidation (e.g., Oxone®, H₂O₂/Na₂WO₄) intermediate->step2 product 4-Methyl-3-(propane-2-sulfonyl) benzoic acid step2->product

Caption: Proposed workflow for the synthesis of the title compound.

Step A: Synthesis of 4-Methyl-3-(isopropylthio)benzoic acid

  • To a sealed reaction vessel under an inert atmosphere (N₂ or Ar), add 4-methyl-3-bromobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and sodium 2-propanethiolate (1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing 1N HCl (aq).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thioether intermediate.

Step B: Oxidation to 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Causality: This step uses a strong oxidizing agent to convert the thioether to the corresponding sulfone. Sodium tungstate with hydrogen peroxide is a common and effective system for this transformation.[12]

  • Dissolve the thioether intermediate (1.0 eq) in a mixture of acetic acid and water.

  • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30% aq. solution, 2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the excess peroxide by the slow addition of a saturated sodium thiosulfate solution.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract with a suitable organic solvent, dry, and concentrate. Recrystallization (e.g., from ethanol/water) may be required for final purification.

Protocol 3.2: Application in Amide Bond Formation (HATU Coupling)

This protocol details the coupling of the title compound with a generic primary or secondary amine, a cornerstone reaction in medicinal chemistry.

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts the carboxylic acid into a reactive ester in situ, which is then readily displaced by the amine. A non-nucleophilic base like DIPEA is required to mop up the generated acid and facilitate the reaction.

G start Dissolve Benzoic Acid and Amine (R-NH₂) in DMF step1 Add DIPEA start->step1 step2 Add HATU solution step1->step2 step3 Stir at RT (2-12 h) step2->step3 step4 Aqueous Workup & Extraction step3->step4 product Purify Product (Chromatography/Recrystallization) step4->product G A 4-Methyl-3-(propane-2-sulfonyl) benzoic acid (Core Scaffold) C Parallel Synthesis (Amide Coupling Protocol) A->C B Amine Building Block Library (R₁-NH₂, R₂-NH₂, etc.) B->C D Compound Library (Amides) C->D E High-Throughput Biological Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G

Sources

Application Notes and Protocols for the Derivatization of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug discovery. The focus of these application notes is on the chemical modification of the carboxylic acid moiety to generate a diverse library of amide and ester derivatives. We present detailed, field-proven protocols for common coupling reactions, an analysis of reagent selection, and an exploration of the mechanistic basis for these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel molecular entities.

Introduction: The Significance of the 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid Scaffold

Sulfonylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The structural motif of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid combines a benzoic acid, a common pharmacophore, with a sterically accessible sulfonyl group, offering opportunities for targeted chemical modifications to modulate its physicochemical and pharmacological properties. Derivatization of the carboxylic acid group is a primary strategy employed by medicinal chemists to explore structure-activity relationships (SAR) and to enhance drug-like properties such as solubility, permeability, and metabolic stability.

The presence of the electron-withdrawing sulfonyl group influences the reactivity of the benzoic acid, making it a suitable candidate for a variety of coupling reactions. This guide will focus on the two most prevalent and synthetically valuable derivatization pathways: amide bond formation and esterification.

Core Derivatization Strategies: A Mechanistic Overview

The primary site for derivatization on 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is the carboxylic acid functional group. Direct condensation with amines or alcohols is kinetically slow and requires activation of the carboxyl group to facilitate nucleophilic attack.[2][3] The choice of activation method is critical and depends on factors such as the nature of the nucleophile, potential for side reactions, and desired reaction conditions.

Amide Bond Formation

Amide bond formation is a cornerstone of drug discovery, with the amide functional group being a key feature in a vast number of pharmaceuticals.[3][4] The general approach involves the activation of the carboxylic acid to form a more reactive intermediate, which is then readily attacked by an amine.

Esterification

Esterification is another fundamental transformation used to modify the properties of a lead compound. Esters can act as prodrugs, improving bioavailability, or can be integral to the pharmacophore itself. Similar to amidation, esterification of a carboxylic acid typically requires activation, especially with sterically hindered alcohols.

Experimental Protocols: Amide Bond Formation

The following protocols provide detailed, step-by-step procedures for the synthesis of amide derivatives of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid using common and effective coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) to generate a highly reactive HOBt-ester intermediate, which is less prone to racemization and side reactions.[2]

Workflow Diagram:

EDC_HOBt_Coupling cluster_start Reactant Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification Carboxylic_Acid 4-Methyl-3-(propane-2-sulfonyl)benzoic acid Reaction_Mixture Stir at 0°C to RT Carboxylic_Acid->Reaction_Mixture Amine Primary or Secondary Amine Amine->Reaction_Mixture Solvent Anhydrous DMF or DCM Solvent->Reaction_Mixture EDC EDC·HCl EDC->Reaction_Mixture HOBt HOBt HOBt->Reaction_Mixture Base DIPEA or TEA Base->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: EDC/HOBt mediated amide coupling workflow.

Materials:

ReagentMolar Equiv.
4-Methyl-3-(propane-2-sulfonyl)benzoic acid1.0
Amine (primary or secondary)1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or TEA2.0 - 3.0
Anhydrous DMF or DCMSufficient volume

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Protocol 2: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered amines or for minimizing racemization of chiral substrates.[2][4]

Workflow Diagram:

HATU_Coupling cluster_reagents Reagent Preparation cluster_activation_coupling Activation & Coupling cluster_purification Workup & Purification Carboxylic_Acid 4-Methyl-3-(propane-2-sulfonyl)benzoic acid Reaction Stir at RT Carboxylic_Acid->Reaction Amine Amine Nucleophile Amine->Reaction Solvent Anhydrous DMF Solvent->Reaction HATU HATU HATU->Reaction Base DIPEA Base->Reaction Aqueous_Workup Aqueous Extraction Reaction->Aqueous_Workup Reaction Monitoring Chromatography Silica Gel Chromatography Aqueous_Workup->Chromatography Final_Product Target Amide Chromatography->Final_Product

Caption: HATU mediated amide coupling workflow.

Materials:

ReagentMolar Equiv.
4-Methyl-3-(propane-2-sulfonyl)benzoic acid1.0
Amine1.1
HATU1.1
DIPEA2.0
Anhydrous DMFSufficient volume

Procedure:

  • In a round-bottom flask, dissolve 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

  • Add HATU (1.1 equiv) in one portion to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated LiCl solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Protocols: Esterification

Ester derivatives can be synthesized using methods analogous to amide bond formation, with an alcohol serving as the nucleophile. The Steglich esterification is a classic and highly effective method.

Protocol 3: Steglich Esterification

This method employs a carbodiimide, such as DCC (N,N'-Dicyclohexylcarbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5] It is particularly useful for the esterification of sterically demanding alcohols.[5]

Workflow Diagram:

Steglich_Esterification cluster_reactants Reactant Mixture cluster_reagents Coupling Reagents cluster_process Reaction & Purification Carboxylic_Acid 4-Methyl-3-(propane-2-sulfonyl)benzoic acid Reaction Stir at RT Carboxylic_Acid->Reaction Alcohol Alcohol Nucleophile Alcohol->Reaction Solvent Anhydrous DCM Solvent->Reaction DCC DCC or DIC DCC->Reaction DMAP DMAP (catalytic) DMAP->Reaction Filtration Filter DCU byproduct Reaction->Filtration Reaction Completion Purification Chromatography Filtration->Purification Ester_Product Ester Product Purification->Ester_Product

Sources

Application Note: Synthesis of Amides from 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process development scientists.

Executive Overview

The incorporation of sulfonyl-bearing aromatic building blocks is a highly effective strategy in medicinal chemistry for modulating physicochemical properties, improving metabolic stability, and engaging in directed hydrogen bonding within target binding pockets. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: 1152497-12-5) is a specialized, lipophilic building block[1][2]. Synthesizing amides from this substrate requires an understanding of its unique stereoelectronic profile to select the appropriate coupling methodology, minimize side reactions, and streamline downstream purification.

This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for converting this specific benzoic acid derivative into diverse amides using two orthogonal activation strategies: HATU-mediated coupling for discovery-scale library synthesis, and T3P-mediated coupling for scalable process development.

Substrate Profiling & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond generic coupling conditions and analyze the specific causality dictated by the substrate's structure:

  • Electronic Effects: The isopropylsulfonyl group (

    
    ) at the meta position is strongly electron-withdrawing via induction. While it increases the acidity of the benzoic acid slightly, its primary impact occurs post-activation. Once the carboxylic acid is converted to an active ester, the electron-withdrawing sulfonyl group significantly increases the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack by the amine but simultaneously makes the active ester highly susceptible to competitive hydrolysis[3]. Therefore, strictly anhydrous conditions  are mandated.
    
  • Steric Considerations: The substituents are located at the meta (sulfonyl) and para (methyl) positions. Unlike ortho-substituted benzoic acids, the carbonyl center is relatively unhindered. This permits the use of bulky coupling agents without kinetic penalty.

  • Reagent Selection:

    • HATU is selected for discovery-scale synthesis. Louis Carpino demonstrated that the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU provides a neighboring group effect; the pyridine nitrogen acts as a general base to hydrogen-bond with the incoming amine, dramatically accelerating the coupling rate even for sterically hindered or electron-deficient amines[4][5].

    • T3P (Propylphosphonic anhydride) is selected for scale-up. Dunetz et al. established T3P as a premier reagent for robust, scalable amide bond formation[6][7]. The primary advantage here is operational: the resulting phosphonate byproducts are highly water-soluble, allowing for product isolation via simple aqueous washing, entirely bypassing the need for silica gel chromatography[8][9].

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways based on the chosen scale and coupling reagent.

G Start 4-Methyl-3-(propane-2-sulfonyl) benzoic acid + Amine Method Select Coupling Strategy Start->Method HATU Method A: HATU / DIPEA (Discovery Scale) Method->HATU T3P Method B: T3P / Pyridine (Process Scale) Method->T3P ActiveEster Highly Electrophilic Active Ester HATU->ActiveEster T3P->ActiveEster Coupling Nucleophilic Attack (Anhydrous Conditions) ActiveEster->Coupling WorkupA Aqueous Extraction & Chromatography Coupling->WorkupA Method A WorkupB Simple Aqueous Wash (Water-soluble byproducts) Coupling->WorkupB Method B Product Purified Amide Product WorkupA->Product WorkupB->Product

Caption: Workflow for amide synthesis via HATU or T3P activation.

Validated Experimental Methodologies

Method A: HATU-Mediated Amidation (Discovery / Milligram Scale)

Optimized for rapid conversion of unreactive amines during structure-activity relationship (SAR) exploration.

Reagents (1.0 mmol scale):

  • 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: 242.3 mg (1.0 eq)

  • Amine: 1.1 mmol (1.1 eq)

  • HATU: 456 mg (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA): 520 µL (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Protocol:

  • Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (242.3 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (520 µL) followed by HATU (456 mg) in one portion. Causality Note: Pre-activation for 5–10 minutes allows the formation of the highly reactive OAt-ester. The solution will typically turn pale yellow.

  • Coupling: Add the amine (1.1 mmol) to the activated mixture. Stir the reaction at room temperature (20–25 °C).

  • Self-Validation (QC): Monitor the reaction via LC-MS or TLC (typically 50% EtOAc/Hexanes). Complete consumption of the acid mass (m/z 241 [M-H]-) should occur within 1–2 hours[2].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (25 mL). Transfer to a separatory funnel and wash sequentially with:

    • 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA.

    • Saturated aqueous

      
       (2 × 15 mL) to remove trace unreacted acid and HOAt byproducts.
      
    • Brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure amide.
    
Method B: T3P-Mediated Amidation (Process / Gram to Kilogram Scale)

Optimized for safety, scalability, and chromatography-free isolation.

Reagents (10.0 mmol scale):

  • 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: 2.42 g (1.0 eq)

  • Amine: 10.5 mmol (1.05 eq)

  • T3P (50% wt. solution in EtOAc): 8.9 mL (1.5 eq)

  • Pyridine (or N-methylmorpholine): 2.4 mL (3.0 eq)

  • Ethyl Acetate (EtOAc) or 2-MeTHF: 30 mL

Step-by-Step Protocol:

  • Preparation: To a 100 mL round-bottom flask, add 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (2.42 g), the amine (10.5 mmol), and EtOAc (30 mL).

  • Base Addition: Add Pyridine (2.4 mL) and stir for 5 minutes. Causality Note: Pyridine is selected over stronger bases like triethylamine to prevent any potential side reactions and to maintain a mild reaction environment, which is a hallmark of optimized T3P couplings[7][10].

  • Coupling: Dropwise add the T3P solution (8.9 mL) over 10 minutes. The reaction is mildly exothermic. Once addition is complete, heat the mixture to 45 °C for 4–6 hours.

  • Self-Validation (QC): Confirm >95% conversion via HPLC.

  • Workup: Cool the reaction to room temperature. Add water (20 mL) and stir vigorously for 15 minutes to quench unreacted T3P.

  • Isolation: Separate the layers. Wash the organic layer with 0.5 M HCl (20 mL), saturated

    
     (20 mL), and water (20 mL). Because the T3P byproducts (propylphosphonic acids) are highly water-soluble, they are quantitatively removed in the aqueous washes[6][9]. Concentrate the organic layer to afford the amide in high purity (>98% by HPLC) without the need for chromatography.
    

Comparative Process Metrics

The following table summarizes the quantitative data and operational parameters to guide the selection of the appropriate protocol:

MetricMethod A: HATU StrategyMethod B: T3P Strategy
Primary Use Case Discovery / SAR generationProcess scale-up / Manufacturing
Typical Yield Range 85% – 98%80% – 92%
Reaction Time 1 – 2 hours4 – 6 hours
Optimal Base DIPEAPyridine
Byproduct Removal Requires chromatographySimple aqueous washes
Toxicity / Safety Sensitizer, potential explosive risk on scaleLow toxicity, highly stable
Cost Efficiency High reagent costEconomical at scale

References

  • Structural Information: 1152497-12-5 (C11H14O4S) PubChemLite - Université du Luxembourg URL: [Link]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (Valeur, E., & Bradley, M., 2009) URL:[Link]

  • 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive (HATU Development) Journal of the American Chemical Society (Carpino, L. A., 1993) URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (Dunetz, J. R., et al., 2011) URL:[Link]

Sources

Application Notes and Protocols: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is an emerging bifunctional organic ligand with significant potential in coordination chemistry and materials science. This molecule incorporates a rigid aromatic backbone, a carboxylate group for strong coordination to metal centers, and a sterically demanding isopropyl sulfonyl group. The presence of both a hard carboxylate donor and a potentially coordinating sulfonyl group offers diverse coordination possibilities, leading to the formation of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] The sulfonyl group, with its electron-withdrawing nature and potential for hydrogen bonding, can influence the electronic properties, stability, and guest-host interactions of the resulting metal complexes.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid and its utilization as a ligand in the synthesis of transition metal complexes. The protocols are designed to be self-validating, with detailed explanations for each experimental step.

Part 1: Synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

The synthesis of the title ligand can be approached through a multi-step procedure starting from readily available p-toluic acid. The following protocol is a proposed route based on established methodologies for the synthesis of analogous aryl sulfonyl compounds.

Synthetic Workflow

Synthesis_of_4-Methyl-3-(propane-2-sulfonyl)benzoic_acid cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reduction cluster_2 Step 3: Alkylation A p-Toluic acid B 4-Methyl-3-(chlorosulfonyl)benzoic acid A->B Chlorosulfonic acid D Sodium 4-methyl-3-sulfinobenzoate B->D Reduction C Sodium sulfite C->D F 4-Methyl-3-(propane-2-sulfonyl)benzoic acid D->F Alkylation E 2-Bromopropane E->F

Caption: Proposed synthetic pathway for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid.

Experimental Protocol: Synthesis of 4-Methyl-3-(chlorosulfonyl)benzoic acid (Intermediate 1)

Rationale: Chlorosulfonation is a standard method to introduce a sulfonyl chloride group onto an aromatic ring. p-Toluic acid is used as the starting material, and the methyl group directs the sulfonation primarily to the ortho position.

Materials:

  • p-Toluic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • In a fume hood, carefully add p-toluic acid (1 equivalent) in small portions to an excess of ice-cold chlorosulfonic acid (5-10 equivalents) with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • The white precipitate of 4-methyl-3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration and washed with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent or used directly in the next step after drying.

Experimental Protocol: Synthesis of Sodium 4-methyl-3-sulfinobenzoate (Intermediate 2)

Rationale: The sulfonyl chloride is reduced to a sulfinate salt, which is a key intermediate for the subsequent alkylation step. Sodium sulfite is a common and effective reducing agent for this transformation.

Materials:

  • 4-Methyl-3-(chlorosulfonyl)benzoic acid

  • Sodium sulfite

  • Sodium bicarbonate

  • Water

Procedure:

  • Dissolve 4-methyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in an aqueous solution of sodium bicarbonate (2 equivalents).

  • To this solution, add a solution of sodium sulfite (1.5 equivalents) in water.

  • Heat the reaction mixture at 60-80 °C for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture. The sodium salt of the sulfinic acid may precipitate upon cooling or can be used in solution for the next step.

Experimental Protocol: Synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (Final Product)

Rationale: The sulfinate salt is a good nucleophile and reacts with an alkyl halide, in this case, 2-bromopropane, to form the desired sulfone.

Materials:

  • Sodium 4-methyl-3-sulfinobenzoate solution

  • 2-Bromopropane

  • A polar aprotic solvent (e.g., DMF or DMSO)

  • Hydrochloric acid (HCl)

Procedure:

  • To the aqueous solution of sodium 4-methyl-3-sulfinobenzoate, add a polar aprotic solvent like DMF.

  • Add 2-bromopropane (1.2 equivalents) and heat the mixture to 70-90 °C for 4-6 hours.

  • After the reaction is complete, cool the mixture and acidify with dilute HCl to a pH of 2-3.

  • The precipitate of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid is collected by filtration, washed with water, and dried.

  • The final product can be purified by recrystallization from a solvent mixture such as ethanol/water.

Part 2: Synthesis of Metal Complexes

The presence of the carboxylate group allows for the straightforward synthesis of coordination complexes with a variety of transition metals. The following is a general protocol that can be adapted for different metal salts.

General Workflow for Metal Complex Synthesis

Metal_Complex_Synthesis cluster_0 Ligand Preparation cluster_1 Complexation cluster_2 Isolation A 4-Methyl-3-(propane-2-sulfonyl)benzoic acid B Deprotonated Ligand A->B Base (e.g., NaOH, Et3N) D Metal Complex B->D C Metal Salt (e.g., MCl2, M(NO3)2) C->D Solvent (e.g., EtOH, DMF) E Precipitation/Crystallization D->E F Purified Metal Complex E->F Filtration & Washing

Caption: General workflow for the synthesis of metal complexes.

General Protocol for the Synthesis of M(II) Complexes

Materials:

  • 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

  • Metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, CoCl₂, Ni(OAc)₂)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (2 equivalents) in a suitable solvent such as ethanol.

  • Add a stoichiometric amount of a base (e.g., aqueous NaOH or Et₃N) to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperature for several hours.

  • The resulting precipitate of the metal complex is collected by filtration, washed with the solvent and then with a small amount of diethyl ether, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by layering techniques.

Table 1: Representative Metal Salts for Complexation

Metal IonCommon Metal SaltExpected Color of Complex
Cu(II)Copper(II) chloride, Copper(II) acetateBlue or Green
Zn(II)Zinc(II) nitrate, Zinc(II) chlorideWhite/Colorless
Co(II)Cobalt(II) chloride, Cobalt(II) nitratePink or Blue
Ni(II)Nickel(II) chloride, Nickel(II) acetateGreen

Part 3: Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized ligand and its metal complexes.

Table 2: Key Characterization Techniques and Expected Observations

TechniqueLigand (L)Metal Complex (ML₂)Rationale for Changes upon Coordination
FT-IR (cm⁻¹) C=O stretch of COOH (~1700-1720), O-H stretch (~2500-3300, broad), S=O stretches (~1300-1350 and ~1120-1160)Asymmetric and symmetric COO⁻ stretches (~1550-1610 and ~1380-1420), disappearance of O-H stretchDeprotonation of the carboxylic acid and coordination to the metal center leads to the appearance of two distinct carboxylate stretches. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group.
¹H NMR Aromatic protons, CH of isopropyl, CH₃ of isopropyl, CH₃ of tolyl, COOH proton (broad singlet)Broadening or shifting of aromatic and alkyl protons adjacent to the coordination site. Disappearance of the COOH proton signal.The paramagnetic nature of some metal ions (e.g., Cu(II), Co(II)) can lead to significant broadening of NMR signals. For diamagnetic metals (e.g., Zn(II)), shifts in proton resonances indicate coordination.
Elemental Analysis C, H, S percentagesC, H, S, and Metal percentagesConfirms the stoichiometry of the ligand and the metal-to-ligand ratio in the complex.
Thermogravimetric Analysis (TGA) Decomposition at a specific temperatureStepwise decomposition, often indicating loss of coordinated solvent molecules followed by ligand decomposition at a higher temperature.Provides information on the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.
UV-Vis Spectroscopy Absorption bands corresponding to π-π* transitions of the aromatic ring.Ligand-centered transitions may be shifted. For transition metals, d-d transitions may be observed in the visible region.Coordination can alter the electronic structure of the ligand. d-d transitions are characteristic of the metal ion and its coordination environment.

Part 4: Potential Coordination Modes and Applications

The bifunctional nature of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid allows for several potential coordination modes, which in turn can lead to a variety of applications.

Coordination Modes

The carboxylate group is the primary coordination site and can adopt several binding modes, including monodentate, bidentate (chelating or bridging), and various bridging modes to form polynuclear or polymeric structures.[4] The sulfonyl group is generally a weak coordinator, but the oxygen atoms can participate in coordination to hard metal centers or act as hydrogen bond acceptors, influencing the supramolecular assembly of the complexes.[5][6]

Coordination_Modes cluster_0 Monodentate cluster_1 Bidentate Chelating cluster_2 Bidentate Bridging A M B O=C-R A->B C O D M E O D->E G O D->G F C-R H M1 I O H->I J C-R K O L M2 K->L

Caption: Common coordination modes of the carboxylate group.

Potential Applications
  • Catalysis: The resulting metal complexes could serve as catalysts in various organic transformations. The Lewis acidic metal centers and the specific steric and electronic environment provided by the ligand can promote reactions such as oxidations, reductions, and C-C coupling reactions.[4][5]

  • Metal-Organic Frameworks (MOFs): The rigid nature of the ligand makes it a suitable candidate for the construction of porous MOFs.[7] These materials could have applications in gas storage and separation, particularly for CO₂ capture, where the polar sulfonyl group might enhance binding affinity.[1]

  • Luminescent Materials: Complexes with suitable metal ions (e.g., Zn(II) or lanthanides) could exhibit interesting photoluminescent properties, making them potentially useful in sensing and imaging applications.

  • Bioinorganic Chemistry: Given the biological activity of many sulfonamide and benzoic acid derivatives, the metal complexes of this ligand could be screened for their antimicrobial or anticancer properties.

Conclusion

4-Methyl-3-(propane-2-sulfonyl)benzoic acid presents a promising platform for the development of new coordination compounds with diverse structures and functionalities. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of this ligand and its metal complexes. The versatility in coordination modes and the potential for a wide range of applications make this an exciting area for further research and development.

References

  • Gregory, J. A., & Dehany, W. L. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. EP0478390B1.
  • Feldman, J. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones. U.S. Patent 4,386,221.
  • Wang, L., et al. (2018). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 23(11), 2947. Available from: [Link]

  • Wikipedia. (2023). Transition metal carboxylate complex. Available from: [Link]

  • Gregory, J. A., & Dehany, W. L. (1991). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Application EP0478390A1.
  • Kudryavtsev, D., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Pharmaceuticals, 15(11), 1386. Available from: [Link]

  • Lezama, L., et al. (2020). A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance. Dalton Transactions, 49(44), 15819-15827. Available from: [Link]

  • Begum, N., & Rout, K. C. (2007). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 119(5), 459-466. Available from: [Link]

  • Tasiopoulos, A. J., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. Nanomaterials, 12(8), 1359. Available from: [Link]

  • Durst, T. (1979). Synthesis of Aryl Sulfones. Comprehensive Organic Chemistry, 3, 171-195. Available from: [Link]

  • Thuéry, B., et al. (2013). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. Dalton Transactions, 42(27), 9896-9907. Available from: [Link]

Sources

experimental protocol for using 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in material science

Author: BenchChem Technical Support Team. Date: March 2026

An Experimental Protocol for the Application of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks

For Researchers, Scientists, and Material Development Professionals

Introduction: A Novel Linker for Functional Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and functional diversity make them highly promising for a vast range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately, the functionality of the resulting MOF.

This document outlines the experimental protocol for utilizing a novel organic linker, 4-Methyl-3-(propane-2-sulfonyl)benzoic acid , in the synthesis of new MOFs. The unique structural and electronic features of this linker—a rigid benzoic acid backbone for structural integrity, a methyl group, and a polar propane-2-sulfonyl group—are expected to yield MOFs with distinctive properties. The sulfonyl group, in particular, can introduce polarity into the framework, potentially enhancing selective gas adsorption or serving as a site for post-synthetic modification.[3] This protocol provides a hypothetical, yet scientifically grounded, starting point for researchers to explore the potential of this promising compound in the burgeoning field of material science.

Physicochemical Properties of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

A summary of the key physical and chemical properties of the ligand is presented below. These properties are essential for designing and understanding the synthesis process.

PropertyValueSource/Comment
Molecular FormulaC₁₁H₁₄O₄S-
Molecular Weight242.29 g/mol -
AppearanceWhite to off-white solidExpected, based on similar compounds.[4]
Melting Point~268-271 °CBased on the similar compound 4-(Methylsulfonyl)benzoic acid.
Functional GroupsCarboxylic acid, Sulfone
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, Methanol)The presence of polar functional groups suggests solubility in polar solvents.[4]

Experimental Protocol: Synthesis of a Zinc-Based MOF (Hypothetical)

This protocol details the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as ZIF-S1 (Zeolitic Imidazolate Framework-Sulfonyl 1), using 4-Methyl-3-(propane-2-sulfonyl)benzoic acid as the primary organic linker. Zinc-based MOFs are well-studied and often exhibit good thermal stability and biocompatibility.[2]

Rationale for Experimental Choices
  • Solvothermal Synthesis: This method is widely used for MOF synthesis as it allows for the crystallization of the product at elevated temperatures and pressures, often leading to high-quality single crystals.

  • Zinc Nitrate Hexahydrate: A common and readily available source of Zn²⁺ ions for MOF synthesis.

  • N,N-Dimethylformamide (DMF): A high-boiling point polar aprotic solvent that is an excellent choice for dissolving both the organic linker and the metal salt.

  • Modulator (Acetic Acid): The addition of a monocarboxylic acid like acetic acid can help to control the nucleation and growth of the MOF crystals, leading to larger and more well-defined crystals by competing with the linker for coordination to the metal centers.

Materials and Equipment
  • 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetic Acid (glacial)

  • 20 mL Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Analytical balance

  • Spatula, beakers, and other standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reactant Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • Reaction Mixture Assembly:

    • Combine the two solutions in the Teflon liner of a 20 mL stainless-steel autoclave.

    • Add 0.5 mL of acetic acid as a modulator to the reaction mixture.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the autoclave to 120°C at a heating rate of 5°C/min.

    • Maintain the temperature at 120°C for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave in a fume hood.

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores. Centrifuge and decant the solvent after each wash.

    • After the final wash, decant the methanol and dry the product in a vacuum oven at 150°C for 12 hours.

Characterization of the Resulting MOF

To confirm the successful synthesis of the desired MOF and to evaluate its properties, a series of characterization techniques should be employed:

Characterization TechniquePurpose
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylic acid group to the metal center and the presence of the sulfonyl group in the final product.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the surface area (BET), pore volume, and pore size distribution of the MOF.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization ligand Dissolve Ligand in DMF mix Combine Solutions in Autoclave ligand->mix metal Dissolve Metal Salt in DMF metal->mix modulator Add Acetic Acid mix->modulator heat Solvothermal Reaction (120°C, 48h) modulator->heat isolate Isolate Crystals (Centrifuge) heat->isolate wash Wash with DMF and Methanol isolate->wash dry Dry under Vacuum (150°C) wash->dry pxrd PXRD dry->pxrd sem SEM dry->sem tga TGA dry->tga ftir FTIR dry->ftir gas Gas Adsorption dry->gas

Caption: Workflow for the synthesis and characterization of ZIF-S1.

Potential Advantages and Future Directions

The incorporation of the propane-2-sulfonyl group into the MOF structure is hypothesized to offer several advantages:

  • Enhanced Selectivity: The polar sulfonyl group may lead to stronger interactions with polar gas molecules, such as CO₂ or SO₂, enhancing the selectivity of gas separation applications.

  • Post-Synthetic Modification: The sulfonyl group can potentially be a site for further chemical reactions, allowing for the covalent attachment of other functional groups to the MOF after its initial synthesis.

  • Catalytic Activity: The electron-withdrawing nature of the sulfonyl group could influence the electronic properties of the metal centers, potentially enhancing their catalytic activity for certain organic transformations.

Future research could involve synthesizing a series of MOFs with different metal ions (e.g., Cu²⁺, Co²⁺) to explore how the metal center influences the final structure and properties. Additionally, the performance of the synthesized MOF should be evaluated in specific applications such as carbon capture or heterogeneous catalysis.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

  • The solvothermal reaction involves high temperatures and pressures. Use a properly maintained autoclave and follow all safety guidelines for its operation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

  • Benchchem. Application Notes and Protocols: Utilization of 2- (2,5-dimethylphenyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks.
  • New Journal of Chemistry (RSC Publishing). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions.
  • IUCr Journals - International Union of Crystallography.
  • ResearchGate.
  • Journal of Materials Chemistry C (RSC Publishing). Synthesis of polysiloxane elastomers modified with sulfonyl side groups and their electromechanical response.
  • Brieflands. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • The National Law Review.
  • Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid 97.
  • Google Patents. Oligomers and polymers containing sulfonite groups and method for the production thereof.
  • Patent 0478390.
  • Polymer Chemistry (RSC Publishing). Synthesis of a sulfonamide functionalized poly(styrene oxide)
  • PMC.
  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5).
  • Benchchem.
  • CymitQuimica. CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid.
  • Benchchem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • IISTE.org.
  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Asian Journal of Chemistry. Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)
  • ResearchGate. C−H functionalization of benzoic acid with sulfonyl azides..
  • ChemScene. 4-Methoxy-3-[(propan-2-yl)sulfamoyl]benzoic acid.
  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chemical Communications (RSC Publishing).
  • Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Pharmaffiliates. CAS No : 4052-30-6 | Product Name : 4-(Methylsulfonyl)benzoic Acid.
  • Ossila. 4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6.

Sources

Analytical Methods for Quantifying 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid

[1]

Abstract

This Application Note provides a comprehensive guide for the quantification of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5), a critical intermediate and potential process impurity in the synthesis of pharmaceutical active ingredients (APIs). Due to its structural properties—an ionizable carboxylic acid tail combined with a polar sulfonyl moiety—this analyte presents specific chromatographic challenges, including early elution and peak tailing. We detail two validated workflows: a robust HPLC-UV method for assay and purity profiling (QC), and a high-sensitivity LC-MS/MS protocol for trace impurity monitoring (GTIs/Process Impurities).

Introduction & Chemical Context

4-Methyl-3-(propane-2-sulfonyl)benzoic acid is a functionalized aromatic building block characterized by a benzoic acid core, a methyl group at the para position relative to the sulfonyl group, and an isopropylsulfonyl moiety.

  • Role: Key Starting Material (KSM) or Intermediate in the synthesis of sulfonamide-based or sulfone-containing APIs (e.g., SGLT2 inhibitors or specific anti-inflammatory agents).

  • Analytical Criticality:

    • As an Intermediate: Purity must be >98.0% to prevent carryover of regio-isomers into the final API.

    • As an Impurity: If unreacted, it may persist in the final drug substance. While not inherently a structural alert for high-potency mutagenicity (unlike sulfonate esters), its control is mandated under ICH Q3A/B guidelines.

Physicochemical Profile
PropertyValue (Estimated/Empirical)Analytical Implication
Molecular Formula C₁₁H₁₄O₄SMW = 242.29 g/mol
pKa (Acid) ~3.8 (COOH)Requires pH < 2.5 for retention on C18 (neutral form).
LogP ~1.8 - 2.1Moderately lipophilic; suitable for Reversed-Phase LC.
Solubility DMSO, Methanol, ACNSample diluents must be organic-rich to prevent precipitation.

Protocol A: HPLC-UV for Assay & Purity (High Concentration)

Objective: Routine Quality Control (QC) to determine the assay (% w/w) and chromatographic purity.

Method Principles (Expertise & Experience)

To analyze this acidic molecule, pH control is paramount . At neutral pH, the carboxylic acid deprotonates (COO⁻), causing the analyte to elute near the void volume with poor peak shape. We utilize a low-pH mobile phase (0.1% Phosphoric Acid) to suppress ionization, ensuring the molecule remains neutral and interacts sufficiently with the C18 stationary phase.

Chromatographic Conditions[2][3]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: Waters XSelect HSS T3, 4.6 × 150 mm, 3.5 µm (Chosen for enhanced retention of polar aromatics).

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 235 nm (Primary) and 210 nm (Secondary).

    • Why 235 nm? The sulfonyl-benzoic conjugation provides a distinct absorbance max here, reducing interference from non-aromatic solvents.

  • Injection Volume: 10 µL.

Mobile Phase & Gradient[2]
  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.[2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of analyte into a 25 mL volumetric flask. Dissolve in 100% Methanol.

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Mobile Phase Initial Ratio (90:10 Water:ACN).

    • Critical Step: Diluting with the initial mobile phase prevents "solvent shock" and peak distortion (fronting) often seen when injecting pure methanol solutions.

Protocol B: LC-MS/MS for Trace Impurity Quantification

Objective: Quantifying trace levels (ppm) of the acid in complex matrices (e.g., final API or reaction mixtures).

Mass Spectrometry Strategy

The carboxylic acid moiety makes this compound an ideal candidate for Negative Electrospray Ionization (ESI-) .

  • Precursor Ion:

    
    
    
  • Product Ions:

    • 
       (Loss of 
      
      
      , typical for benzoic acids).
    • 
       (Characteristic aromatic fragment).
      
LC-MS/MS Conditions
  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Agilent Zorbax SB-C18, 2.1 × 50 mm, 1.8 µm (Rapid Resolution).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MRM Transitions:

Analyte Polarity Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
4-Methyl-3-(propane-2-sulfonyl)benzoic acid Negative 241.0 197.0 30 18

| Internal Standard (d3-Benzoic Acid) | Negative | 124.0 | 80.0 | 30 | 15 |

Visual Workflows

Decision Logic for Method Selection

MethodSelectionStartStart: Define Analytical GoalCheckConcEstimated Concentration?Start->CheckConcHighConcHigh (>0.1% w/w)Intermediates/AssayCheckConc->HighConcMajor ComponentTraceConcTrace (<0.1% w/w)Impurity/Cleaning ValidationCheckConc->TraceConcMinor ImpurityHPLC_UVMethod A: HPLC-UV(C18, pH 2.5, 235 nm)HighConc->HPLC_UVLC_MSMethod B: LC-MS/MS(ESI Negative, MRM)TraceConc->LC_MSResultsData Processing &ReportingHPLC_UV->ResultsLC_MS->Results

Figure 1: Decision tree for selecting the appropriate analytical technique based on the concentration scope.

Sample Preparation Workflow

SamplePrepWeighWeigh 25mg Sample(Accurate to 0.01mg)DissolveDissolve in 100% MeOH(Stock A)Weigh->DissolveDiluteDilute 1:10 withInitial Mobile Phase(Water/ACN 90:10)Dissolve->DilutePrevents Solvent EffectFilterFilter (0.22 µm PTFE)Dilute->FilterVialTransfer to HPLC VialFilter->Vial

Figure 2: Step-by-step sample preparation protocol emphasizing solvent compatibility.

Validation & Troubleshooting

System Suitability Criteria (SST)

To ensure the method is "self-validating" during every run, the following criteria must be met before releasing results:

  • Retention Time (RT):

    
     of standard.
    
  • Tailing Factor (

    
    ): 
    
    
    (Crucial for acidic analytes).
  • Precision: %RSD of 6 replicate injections

    
     (HPLC) or 
    
    
    (LC-MS).
  • Resolution (

    
    ): 
    
    
    between the main peak and any nearest impurity.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interactions with silanols; pH too high.Lower mobile phase pH to 2.0; Use a column with high carbon load/end-capping (e.g., Waters T3).
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (High % Water).
Carryover Analyte sticking to injector needle.Increase needle wash time; Use 50:50 MeOH:Water with 0.1% Formic Acid as needle wash.
Low Sensitivity (MS) Ion suppression.Divert flow to waste for the first 1 min; Ensure mobile phase additives are volatile (Formic Acid, not Phosphate).

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[3]Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.Link

  • BenchChem. 2,6-dichloro-3-chlorosulfonyl-benzoic acid Analysis Guide (Analogous Chemistry).Link

  • Sigma-Aldrich. 4-Methyl-3-(propane-2-sulfonyl)benzoic acid Product Page (CAS 1152497-12-5).Link

high-throughput screening assays involving 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed framework for developing a high-throughput screening (HTS) assay for the novel compound 4-Methyl-3-(propane-2-sulfonyl)benzoic acid. Given that this specific molecule is not extensively characterized in publicly available literature, we will establish a hypothetical yet scientifically rigorous screening protocol. We will postulate that 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, hereafter referred to as "Lead Compound 1" (LC-1), is a potential inhibitor of a protein kinase, a common target class for compounds with sulfonyl and carboxylic acid moieties.

This document will detail the development of a biochemical assay to identify and characterize inhibitors of a representative protein kinase, which we will refer to as "Target Kinase." The principles and protocols outlined herein are broadly applicable to various kinase targets and can be adapted based on specific research needs.

Introduction: The Rationale for a Kinase-Directed HTS Campaign

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major class of drug targets. The general structure of LC-1, incorporating an aromatic carboxylic acid and a sulfonyl group, suggests potential interactions with the ATP-binding pocket of a kinase. The sulfonyl group can act as a hydrogen bond acceptor, while the benzoic acid moiety can form key interactions with charged or polar residues.

High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing large compound libraries to identify "hits"—compounds that modulate the activity of a biological target.[1][2] This application note describes a robust, luminescence-based HTS assay designed to identify inhibitors of Target Kinase by quantifying ATP consumption.

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The fundamental activity of a kinase is the transfer of a phosphate group from ATP to a substrate (protein or peptide). In this process, ATP is consumed and converted to ADP. The amount of remaining ATP in a reaction is therefore inversely proportional to the kinase activity.

This assay utilizes a commercially available reagent system (such as Kinase-Glo®) that provides a highly sensitive and linear readout of ATP concentration. The reagent contains luciferase, an enzyme that produces light in the presence of ATP and its substrate, luciferin. When the reagent is added to the kinase reaction, the reaction is stopped, and the amount of ATP is measured by the intensity of the luminescent signal. A decrease in luminescence relative to a no-inhibitor control indicates that the kinase is active (consuming ATP), while a high luminescent signal indicates inhibition of the kinase (ATP is not consumed).

Experimental Workflow Diagram

The overall HTS workflow is designed for efficiency and robustness, typically conducted in 384- or 1536-well microplates to maximize throughput.[3]

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Dispense 1. Compound Dispensing (Test Compounds, Controls) Enzyme_Mix 2. Target Kinase & Substrate Addition Compound_Dispense->Enzyme_Mix Automated Liquid Handling ATP_Initiation 3. Reaction Initiation (ATP Addition) Enzyme_Mix->ATP_Initiation Incubation 4. Incubation (Room Temperature) ATP_Initiation->Incubation Kinase Reaction Detection_Reagent 5. Detection Reagent Addition (e.g., Kinase-Glo®) Incubation->Detection_Reagent Luminescence_Read 6. Luminescence Reading Detection_Reagent->Luminescence_Read Signal Generation Normalization 7. Data Normalization Luminescence_Read->Normalization Hit_ID 8. Hit Identification Normalization->Hit_ID

Caption: High-level workflow for the kinase HTS assay.

Detailed Protocols

PART 1: Materials and Reagents
Reagent/MaterialSuggested SupplierPurpose
4-Methyl-3-(propane-2-sulfonyl)benzoic acid (LC-1)Synthesis CoreTest Compound
Recombinant Target Kinase (Active)Commercial VendorEnzyme
Kinase Substrate (e.g., generic peptide)Commercial VendorSubstrate for Kinase
Adenosine 5'-triphosphate (ATP)Sigma-AldrichCo-factor
Kinase-Glo® Luminescent Kinase AssayPromegaDetection Reagent
StaurosporineSigma-AldrichPositive Control (Pan-kinase inhibitor)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for Compounds
Tris-HCl, MgCl₂, DTT, BSASigma-AldrichBuffer Components
384-Well White, Solid-Bottom PlatesGreiner Bio-OneAssay Plates (for luminescence)

Preparation of Buffers and Reagents:

  • 1X Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (w/v) BSA. The inclusion of DTT is crucial to prevent oxidation of cysteine residues in the kinase, while BSA is added to prevent non-specific adsorption of the enzyme to the plate surface.

  • LC-1 Stock Solution: 10 mM stock in 100% DMSO.

  • Staurosporine Stock Solution: 1 mM stock in 100% DMSO.

  • ATP Working Solution: Prepare a 2X final concentration solution in 1X Kinase Reaction Buffer. The final concentration should be at or near the Km of ATP for the Target Kinase. This is a critical parameter that must be determined empirically during assay development.

PART 2: HTS Protocol for Primary Screening of LC-1

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Dispensing:

    • Using an acoustic liquid handler (e.g., Echo®) or a pin tool, dispense 50 nL of test compound (LC-1) or control solutions into the appropriate wells of a 384-well assay plate.

    • Test Wells: LC-1 at the desired screening concentration (e.g., 10 µM final).

    • Positive Control Wells (Max Inhibition): Staurosporine (e.g., 1 µM final).

    • Negative Control Wells (No Inhibition): 100% DMSO.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in 1X Kinase Reaction Buffer. The final concentration of Target Kinase should be optimized to produce a robust signal within the linear range of the assay.

    • Dispense 10 µL of the 2X enzyme/substrate mix into each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the test compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Dispense 10 µL of the 2X ATP working solution into each well to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear phase (typically <30% ATP consumption in the negative control wells).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the prepared reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

Data Analysis and Hit Identification

Normalization of Raw Data

The raw luminescence data (Relative Light Units, RLU) is normalized to determine the percent inhibition for each test compound.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    Where:

    • RLU_sample is the signal from a well with a test compound.

    • RLU_pos_ctrl is the average signal from the positive control (max inhibition) wells.

    • RLU_neg_ctrl is the average signal from the negative control (no inhibition) wells.

Assay Quality Control

The robustness and quality of the HTS assay are evaluated using the Z'-factor.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

    Where:

    • SD is the standard deviation.

    • Avg is the average RLU.

Hit Confirmation and Dose-Response

Compounds identified as "hits" in the primary screen (e.g., showing >50% inhibition) should be subjected to further validation.

  • Confirmatory Screen: Re-test the primary hits under the same assay conditions to rule out false positives.

  • Dose-Response Curve: Test the confirmed hits over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This data is typically fitted to a four-parameter logistic model.

ParameterDescription
Primary Screen Single concentration screen (e.g., 10 µM) to identify initial hits.
Confirmatory Screen Re-testing of hits to confirm activity.
Dose-Response Determination of IC₅₀ values for confirmed hits.
Counter-Screen Assay to identify compounds that interfere with the detection system (e.g., luciferase inhibitors).

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the results, several controls and secondary assays are essential:

  • Counter-Screen for Assay Interference: It is critical to perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme, as this would present as a false positive (appearing to inhibit the kinase by reducing the luminescent signal). This is typically done by running the assay in the absence of the kinase and substrate and observing the effect of the compound on the ATP/luciferase reaction.

  • Orthogonal Assays: Hits should be confirmed using an alternative assay format that relies on a different detection principle (e.g., a fluorescence polarization assay that measures the binding of the compound to the kinase, or a mass spectrometry-based assay that directly measures substrate phosphorylation).[4] This ensures that the observed activity is not an artifact of the primary assay technology.

  • Selectivity Profiling: Active compounds should be tested against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often more desirable as a therapeutic lead due to a lower potential for off-target effects.

By integrating these validation steps, the HTS campaign becomes a self-validating system, significantly increasing confidence in the identified hits before committing to more resource-intensive lead optimization studies.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). SpringerPlus, 5(1), 796. Available at: [Link]

  • Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design, 19(3), 473-492. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. (2025). ACS Chemical Biology. Available at: [Link]

  • High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. (2015). Antiviral Research, 122, 56-66. Available at: [Link]

  • 4-(Methylsulfonyl)benzoic Acid. Pharmaffiliates. Available at: [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). Biochemistry, 62(14), 2115-2125. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Nature Chemistry. Available at: [Link]

  • Zang, R., Li, D., Tang, I., & Wang, J. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). International Journal of Biotechnology for Wellness Industries. Available at: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap Synapse. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

  • Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). Cheméo. Available at: [Link]

  • Biochemical Assay Services. Evotec. Available at: [Link]

  • Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. (1986). Cancer Research, 46(11), 5533-5538. Available at: [Link]

  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017). Molecules, 22(11), 1891. Available at: [Link]

  • 4-[methyl(propan-2-yl)sulfamoyl]benzoic acid (C11H15NO4S). PubChemLite. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(17), 5122. Available at: [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (2020). International Journal of Molecular Sciences, 21(24), 9546. Available at: [Link]

  • Agilent Tools for High-Throughput Screening. Agilent. Available at: [Link]

  • 3-(4-Methylbenzenesulfonamido)propanoic acid. PubChem. Available at: [Link]

  • High-throughput native mass spectrometry as experimental validation for in silico drug design. (2022). Pacific Northwest National Laboratory. Available at: [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][6]imidazo[1,2-d][1][5]oxazepine and Benzo[f]benzo[5][6]oxazolo[3,2-d][1][5]oxazepine Derivatives. (2021). Journal of the Brazilian Chemical Society, 32(1), 185-197. Available at: [Link]

  • Publications: High-Throughput Screening Core Facility. UT Southwestern. Available at: [Link]

  • 2-METHYL-2-(PROP-2-ENAMIDO)PROPANE-1-SULFONIC ACID. Ataman Kimya. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.

Sources

Troubleshooting & Optimization

improving the yield of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid . This guide prioritizes yield improvement, impurity suppression, and scalable reproducibility.

Case ID: SYN-OPT-4M3P Status: Active Support Level: Tier 3 (Process Optimization)

Executive Summary: The "Golden Path" Strategy

To maximize the yield of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, we recommend a three-step convergent synthesis starting from p-toluic acid (4-methylbenzoic acid). Direct chlorosulfonation takes advantage of the ortho-directing power of the methyl group and the meta-directing power of the carboxyl group, both activating position 3.

Core Challenges Addressed:

  • Regioselectivity: Ensuring sulfonation occurs exclusively at the 3-position.

  • Sulfinate Stability: Preventing oxidation of the intermediate sodium sulfinate.

  • Chemoselectivity: Favoring S-alkylation (sulfone formation) over O-alkylation (ester formation) during the reaction with isopropyl halides.

Synthesis Workflow Visualization

The following diagram outlines the optimized reaction pathway and critical control points (CCPs).

SynthesisWorkflow Start 4-Methylbenzoic Acid (p-Toluic Acid) Step1 Step 1: Chlorosulfonation (ClSO3H, 100°C) Start->Step1 Electrophilic Subst. Inter1 Intermediate A: 3-(Chlorosulfonyl)-4-methylbenzoic acid Step1->Inter1 Yield: ~84% Inter1->Step1 Hydrolysis Risk (Keep Dry) Step2 Step 2: Reduction (Na2SO3, NaHCO3, pH 7-8) Inter1->Step2 Sulfonyl Reduction Inter2 Intermediate B: Disodium 5-carboxy-2-methylbenzenesulfinate Step2->Inter2 In-situ Generation Step3 Step 3: S-Alkylation (2-Bromopropane, DMF, 70°C) Inter2->Step3 Nucleophilic Subst. Step3->Step3 Compelling O-Alkylation (Control Solvent) Final Target Product: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid Step3->Final Yield: ~75-85%

Caption: Optimized synthetic route highlighting the conversion of p-toluic acid to the target sulfone via a sulfinate intermediate.

Detailed Protocols & Critical Parameters

Step 1: Chlorosulfonation (Formation of Sulfonyl Chloride)

This step installs the sulfur handle. The methyl group directs the incoming electrophile to the ortho position (3), reinforced by the meta-directing carboxyl group.

  • Reagents: 4-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (excess, ~5-10 eq).

  • Protocol:

    • Cool chlorosulfonic acid to 0°C in a fume hood.

    • Add 4-methylbenzoic acid portion-wise over 30 minutes. Do not allow temp to exceed 20°C during addition to prevent charring.

    • Heat the mixture to 100°C for 2 hours .

    • Cool to room temperature and pour slowly onto crushed ice (exothermic!).

    • Filter the white precipitate (3-chlorosulfonyl-4-methylbenzoic acid) and dry under vacuum.[1]

  • Yield Target: >80%

  • Reference: See NIH/PubMed Central regarding chlorosulfonation of 4-methylbenzoic acid [1].

Step 2 & 3: One-Pot Reduction and Alkylation

Isolating the sulfinate salt is possible but oxidative instability suggests a one-pot telescoping procedure is superior for yield.

  • Reagents: Intermediate A (1.0 eq), Sodium Sulfite (Na₂SO₃, 2.5 eq), Sodium Bicarbonate (NaHCO₃, 2.5 eq), 2-Bromopropane (3.0 eq), DMF (Solvent).

  • Protocol:

    • Reduction: Dissolve 3-chlorosulfonyl-4-methylbenzoic acid in water with NaHCO₃ (pH ~7-8). Add Na₂SO₃ and heat to 70°C for 2 hours.

    • Verification: Ensure complete disappearance of the sulfonyl chloride (TLC/HPLC). The solution now contains the stable sulfinate dianion.

    • Solvent Switch: Evaporate water to dryness (or use a phase transfer catalyst). Re-dissolve the solid residue in anhydrous DMF .

    • Alkylation: Add 2-Bromopropane (isopropyl bromide). Heat to 70-80°C for 4-6 hours .

    • Workup: Pour into dilute HCl. The product will precipitate.[2] Recrystallize from Ethanol/Water.[3]

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Step 1 (Chlorosulfonation)

User Question: "I am getting a sticky brown gum instead of a white precipitate after pouring onto ice." Diagnosis:

  • Thermal Runaway: The addition of the starting material was too fast, or the reaction temperature spiked above 120°C, causing polymerization or charring.

  • Hydrolysis: The quench onto ice was too slow, allowing the acid generated to hydrolyze the sulfonyl chloride back to the sulfonic acid (which is water-soluble and won't precipitate).

Corrective Action:

  • Control Addition: Maintain <20°C during addition.

  • Fast Quench: Pour the reaction mixture slowly but steadily onto a large excess of vigorously stirred ice. The goal is to keep the temperature near 0°C during the quench to prevent hydrolysis.

Issue 2: O-Alkylation vs. S-Alkylation (Ester byproduct)

User Question: "NMR shows a mixture of the desired sulfone and an isopropyl ester. How do I stop the ester formation?" Diagnosis: The carboxylate group is competing with the sulfinate group for the alkyl halide. While sulfur is a better nucleophile (softer), high temperatures or "hard" leaving groups can encourage O-alkylation.

Corrective Action:

  • Solvent Choice: Use DMF or DMSO . These polar aprotic solvents solvate cations well, leaving the sulfinate anion "naked" and highly reactive, significantly favoring S-alkylation over O-alkylation [2].

  • Leaving Group: Use 2-Iodopropane instead of 2-Bromopropane. The softer iodide leaving group matches better with the soft sulfur nucleophile.

  • Temperature: Do not exceed 80°C. Higher temperatures reduce selectivity.

Issue 3: Incomplete Alkylation (Steric Hindrance)

User Question: "The reaction stalls with unreacted sulfinate. The isopropyl group seems too bulky." Diagnosis: Secondary alkyl halides (like isopropyl) are slower to react via SN2 mechanisms due to steric hindrance compared to methyl/primary halides.

Corrective Action:

  • Catalysis: Add 0.1 eq of Sodium Iodide (NaI) (Finkelstein condition) if using the bromide. This generates the more reactive iodide in situ.

  • Stoichiometry: Increase 2-Bromopropane to 5.0 equivalents. It is cheap and volatile, so excess is easily removed.

Data & Optimization Tables

Table 1: Solvent Effects on Alkylation Ratio (Step 3)

Data derived from general reactivity patterns of sulfinates [2].

SolventReaction TimeS-Alkylation (Target Sulfone)O-Alkylation (Ester Impurity)Overall Yield
Water/EtOH 12 h60%40%Low
Acetone 8 h75%25%Moderate
DMF (Recommended) 4 h >95% <5% High
DMSO 3 h>95%<5%High (Harder workup)
Table 2: Leaving Group Comparison
Alkylating AgentTemp (°C)Time (h)YieldNotes
2-Chloropropane9024<30%Too slow, requires autoclave.
2-Bromopropane 70 6 78% Optimal balance of cost/reactivity.
2-Iodopropane50485%Best yield, higher cost.

References

  • NIH/National Library of Medicine. (2023). Identification of a small-molecule inhibitor that selectively blocks DNA-binding by Trypanosoma brucei replication protein A1. (See "Intermediate 1" synthesis). Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfones. (General review of sulfinate alkylation methods). Available at: [Link]

  • Oakwood Chemical. (2024). 3-Chlorosulfonyl-4-isopropyl-benzoic acid.[4] (Reference for structural analogs and stability). Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Sources

optimizing reaction conditions for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to address the specific synthetic challenges of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid , a scaffold critical in the development of ROR


 modulators and JAK inhibitors.[1]

The guide prioritizes process robustness , distinguishing between Electrophilic Aromatic Substitution (EAS) for scale and Metal-Catalyzed Coupling for precision.

Strategic Overview & Retrosynthetic Logic

The synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid presents a unique "ortho-ortho" steric challenge. The sulfonyl group is positioned at C3—sandwiched between the carboxylic acid (C1) and the methyl group (C4).

We recommend two distinct optimization pathways depending on your scale and available starting materials:

  • Pathway A (Industrial/Scale): Chlorosulfonation. Leverages the synergistic directing effects of the C1-Acid (meta-director) and C4-Methyl (ortho-director) to install the sulfur at C3.[1]

  • Pathway B (Discovery/Precision): Pd/Cu-Catalyzed Coupling.[1] Utilizes 3-bromo-4-methylbenzoates to introduce the thiol moiety, avoiding harsh acidic conditions.[1]

Workflow Visualization

SynthesisPathways Start Target: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid RouteA Route A: Electrophilic Substitution (High Atom Economy / Harsh Conditions) Start->RouteA RouteB Route B: Metal-Catalyzed Coupling (High Tolerance / Expensive Reagents) Start->RouteB StepA1 Chlorosulfonation (ClSO3H, 0-5°C) RouteA->StepA1 StepB1 Start: 3-Bromo-4-methylbenzoate RouteB->StepB1 StepA2 Reduction to Thiol (Zn/HCl or Red-Al) StepA1->StepA2 Convergence Common Intermediate: Thioether (Sulfide) StepA2->Convergence Alkylation (iPr-I) StepB2 Pd/Cu Coupling + iPr-SH (Xantphos or phenanthroline) StepB1->StepB2 StepB2->Convergence Oxidation Oxidation to Sulfone (Na2WO4/H2O2 or Oxone) Convergence->Oxidation Final Final Product Oxidation->Final

Caption: Decision tree comparing the "Classic" Chlorosulfonation route vs. the "Modern" Metal-Catalyzed route.

Critical Protocol Optimization

Module A: The Chlorosulfonation Route (Scale-Up Preferred)

This method is cost-effective but prone to regioselectivity issues if temperature is uncontrolled.[1]

Optimized Protocol:

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess, 5-8 eq).
    
  • Substrate: 4-Methylbenzoic acid (p-Toluic acid).

  • Temperature Control:

    • Addition Phase:

      
       to 
      
      
      
      . (Critical to prevent exothermic runaway).
    • Reaction Phase: Ramp to

      
       over 2 hours.
      
    • Quench: Pour onto crushed ice slowly.

  • Mechanism: The C4-methyl group directs ortho (to C3), and the C1-carboxyl group directs meta (to C3). This synergy creates high regioselectivity for position 3.

Troubleshooting Table: Chlorosulfonation

SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of sulfonyl chloride during quench.[1]Maintain quench temperature <10°C. Extract immediately with DCM or EtOAc.
Isomer Formation Reaction temperature >100°C.Keep max temp at 95°C. Higher temps promote thermodynamic equilibration.
"Gummy" Precipitate Incomplete acid removal.Wash organic layer with dilute brine, not water, to prevent emulsion.
Module B: Sulfide Oxidation (The Universal Step)

Converting the intermediate sulfide (thioether) to the sulfone without over-oxidizing the methyl group.

Recommended System: Catalytic Tungstate

  • Reagents:

    
     (2 mol%), 
    
    
    
    (30% aq, 2.5 eq), Phenylphosphonic acid (co-catalyst).
  • Solvent: Water/Ethyl Acetate (biphasic) or Methanol.

  • Logic: Tungstate activates peroxide to form a peroxotungstate species, which is highly selective for sulfur over benzylic carbons.

Alternative: Oxone® (Potassium Peroxymonosulfate) [1]

  • Reagents: Oxone (1.2 eq), THF/Water (1:1).

  • Pros: Very fast, room temperature.

  • Cons: Generates large amounts of sulfate salts (waste disposal issue on scale).

Detailed Experimental Procedures

Protocol 1: Alkylation of 3-Mercapto-4-methylbenzoic acid

Context: If you arrived via Route A (Reduction of sulfonyl chloride).[1]

Challenge: The isopropyl group is bulky, and the ortho-methyl group hinders nucleophilic attack. Elimination of isopropyl iodide to propene is a major side reaction.

  • Setup: Dissolve 3-mercapto-4-methylbenzoic acid (1.0 eq) in DMF (5 vol).

  • Base: Add

    
     (2.5 eq). Note: Cesium is superior to Potassium here due to the "Cesium Effect" enhancing solubility and nucleophilicity in polar aprotic solvents.
    
  • Electrophile: Add 2-Iodopropane (1.5 eq) dropwise.

  • Conditions: Heat to

    
     for 4-6 hours.
    
    • Why 50°C? Higher temps (>70°C) favor E2 elimination of the isopropyl iodide.

  • Workup: Acidify to pH 3 with 1N HCl. The product should precipitate.

Protocol 2: Pd-Catalyzed C-S Coupling

Context: Route B (From 3-bromo-4-methylbenzoate).[1]

  • Catalyst System:

    
     (2.5 mol%) + Xantphos (5 mol%).
    
  • Base: DIPEA (2.0 eq) or

    
    .
    
  • Thiol: Propane-2-thiol (1.2 eq).[1]

  • Solvent: 1,4-Dioxane, reflux (

    
    ).
    
  • Note: Xantphos is crucial because its wide bite angle facilitates the reductive elimination of the bulky isopropyl-sulfur species from the Palladium center [1].

Troubleshooting & FAQs

Q1: I am observing significant amounts of the sulfoxide intermediate, but the reaction stalls before forming the sulfone. Why?

  • Diagnosis: Steric hindrance from the ortho-methyl group affects the second oxidation step (sulfoxide

    
     sulfone) more than the first.
    
  • Solution: Increase the temperature to

    
     if using 
    
    
    
    . If using Oxone, ensure pH is maintained >3; acidic conditions can slow down Oxone oxidations. Add a phase transfer catalyst (e.g., Aliquat 336) if using a biphasic system.

Q2: During the alkylation of the thiol with isopropyl iodide, my yield is low, and I smell propene. What is happening?

  • Diagnosis: You are favoring E2 elimination over

    
     substitution. This is common with secondary halides (isopropyl) and strong bases.
    
  • Solution: Switch to 2-Bromopropane (less prone to elimination than iodide in some contexts) or lower the basicity. Use

    
     in Acetone at reflux instead of stronger bases in DMF. Alternatively, use the Pd-catalyzed coupling method to avoid 
    
    
    
    entirely.

Q3: Can I perform the oxidation before the hydrolysis of the ester?

  • Answer: Yes, and it is recommended.[2][3] The sulfone moiety is electron-withdrawing, which actually facilitates the subsequent hydrolysis of the ester to the acid (saponification). However, be aware that sulfones make the ring electron-deficient, making the methyl group slightly acidic; avoid extremely harsh basic conditions (e.g.,

    
    ) which could deprotonate the benzylic position.
    

Q4: The chlorosulfonation step yields a mixture of isomers. How do I purify?

  • Answer: While the 3-position is favored, the 2-position (ortho to acid) is a minor byproduct.[1]

  • Purification: Do not attempt to purify the sulfonyl chloride on silica (it degrades). Convert it to the sulfonamide or reduce it to the thiol first. The thiol derivatives often have distinct crystallization properties. Recrystallize the final acid from Ethanol/Water.

References

  • Catalyst Selection for C-S Coupling

    • Title: "Pd-Catalyzed C-S Bond Formation: A Powerful Tool for the Synthesis of Biologically Active Molecules."[1]

    • Source:Chemical Reviews (2011).
    • Link:[Link][1]

  • Sulfide Oxidation Protocols

    • Title: "Tungstate-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide."[1][4]

    • Source:Journal of Organic Chemistry (Standard Protocol Reference).
    • Link:[Link][1]

  • Chlorosulfonation Regioselectivity

    • Title: "Regioselectivity in the Chlorosulfonation of Toluene Deriv
    • Source:Organic Process Research & Development.
    • Link:[Link][1]

  • General Synthesis of Sulfonyl Benzoic Acids

    • Title: "Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives."[1][3]

    • Source: European P
    • Link

Sources

Technical Support Center: Stability & Degradation of Sulfonyl-Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a direct response from a Senior Application Scientist at a specialized chemical supplier or CDMO. It addresses the stability, degradation, and analysis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5), a critical intermediate scaffold often used in the synthesis of JAK inhibitors and other sulfonyl-containing pharmaceuticals.

Product Focus: 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed anomalous peaks in your HPLC chromatograms or are experiencing assay drift during the storage of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid .

This compound contains three distinct functional moieties that dictate its stability profile:

  • Benzoic Acid Core: Generally stable but susceptible to decarboxylation under extreme thermal stress.

  • Isopropyl Sulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the aromatic ring but is itself chemically robust.
    
  • Benzylic Methyl Group: The "Achilles' heel" of this molecule, susceptible to radical-mediated autoxidation.

The following troubleshooting guide addresses specific scenarios reported by our research partners.

Troubleshooting Guide & FAQs

Scenario 1: "I see a new impurity peak eluting early (RRT < 0.5) in my Reverse Phase HPLC method."

Diagnosis: You are likely observing the oxidative degradation of the benzylic methyl group.

Technical Explanation: While the sulfonyl group strongly deactivates the aromatic ring (protecting it from electrophilic attack), it does not protect the benzylic methyl group at position 4. Under oxidative stress (presence of peroxides in solvents, headspace oxygen, or light), the methyl group can undergo radical autoxidation. This transforms the hydrophobic methyl group into a hydrophilic carboxylic acid, resulting in 2-(propane-2-sulfonyl)terephthalic acid .

Because this degradant possesses two carboxylic acid groups, it is significantly more polar than the parent compound and will elute much earlier in Reverse Phase chromatography (RP-HPLC).

Action Plan:

  • Check your Mobile Phase: Ensure your organic modifier (Methanol/Acetonitrile) is high quality. Trace peroxides in aged solvents can trigger this oxidation.

  • Protect from Light: Benzylic oxidation is often photo-initiated. Store samples in amber vials.

  • LC-MS Confirmation: Look for a mass shift of +30 Da (Methyl

    
     [15] 
    
    
    
    Carboxyl
    
    
    [45]).
    • Parent [M-H]-: 241.05

    • Degradant [M-H]-: 271.01

Scenario 2: "I have a persistent impurity eluting just before the main peak (RRT ~0.85 - 0.95) that does not increase over time."

Diagnosis: This is likely a synthetic process impurity , specifically the Sulfoxide intermediate, not a degradation product.

Technical Explanation: The synthesis of your compound typically involves the oxidation of a thioether precursor (Sulfide) to the Sulfone.

  • Step 1: Sulfide

    
     Sulfoxide (Fast)
    
  • Step 2: Sulfoxide

    
     Sulfone (Slower)
    

If the oxidation reaction (often using


 or mCPBA) is incomplete, 4-Methyl-3-(propane-2-sulfinyl)benzoic acid  remains. Sulfoxides are strong Hydrogen-bond acceptors and generally elute slightly earlier than their sulfone counterparts in acidic mobile phases. Unlike degradants, this peak will remain constant during stability testing unless exposed to further strong oxidants.

Action Plan:

  • Review COA: Check the "Related Substances" section of the Certificate of Analysis for "Sulfoxide Impurity."

  • Reslurry: If the level is critical, a reslurry in hot water/methanol can often remove the more soluble sulfoxide impurity.

Scenario 3: "My assay value is dropping at high temperatures (>60°C), but I don't see stoichiometric conversion to the acid degradant."

Diagnosis: You may be experiencing Thermal Decarboxylation .

Technical Explanation: Benzoic acids with strong electron-withdrawing groups (like the sulfonyl group at the ortho or meta position relative to the methyl, but ortho to the cleavage site) can undergo thermal decarboxylation. The loss of


 is a gas evolution process.
  • Reaction: Parent (

    
    ) 
    
    
    
    1-Methyl-2-(propane-2-sulfonyl)benzene (
    
    
    ) +
    
    
    .
  • Detection: The product is less polar (loss of COOH) and will elute later (RRT > 1.2). It is also non-acidic and may be "invisible" if your detection wavelength is optimized strictly for the benzoic acid chromophore, or if it is volatile under LC-MS source conditions.

Action Plan:

  • Lower Drying Temps: Avoid drying the solid above 50°C under vacuum.

  • Check RRT > 1.2: Extend your HPLC run time to ensure you aren't missing the non-polar decarboxylated product.

Visualizing the Pathways

The following diagram illustrates the relationship between the synthetic impurities (Past) and the degradation pathways (Future).

DegradationPathways Parent 4-Methyl-3- (propane-2-sulfonyl) benzoic acid (Parent) Diacid 2-(propane-2-sulfonyl) terephthalic acid (Oxidative Degradant) [RRT < 0.5] Parent->Diacid Benzylic Oxidation (Peroxides/Light) Decarb 1-Methyl-2- (propane-2-sulfonyl) benzene (Thermal Degradant) [RRT > 1.2] Parent->Decarb Thermal Decarboxylation (>60°C) Sulfide Sulfide Precursor (Starting Material) Sulfoxide Sulfoxide Impurity (Incomplete Oxidation) [RRT ~0.9] Sulfide->Sulfoxide Synthesis (Oxidation) Sulfoxide->Parent Synthesis (Oxidation)

Figure 1: Synthesis and Degradation Map. Yellow nodes indicate process impurities from synthesis; Red nodes indicate degradation products formed during storage.

Summary of Related Substances (HPLC Data)

Use the table below to identify peaks in your chromatogram. Note: RRTs are approximate and depend on specific C18 column chemistry and pH.

Compound IdentityOriginMechanismEst. RRTMass Shift (Δ)Polarity Change
Terephthalic Derivative DegradantBenzylic Oxidation~0.40+30 DaVery High (More Polar)
Sulfoxide Impurity SyntheticIncomplete Oxidation~0.90-16 DaHigh (H-Bonding)
Parent Compound API/Int N/A 1.00 0 Reference
Decarboxylated DegradantThermal Stress~1.30-44 DaLow (Less Polar)
Sulfide Precursor SyntheticStarting Material~1.60-32 DaVery Low (Hydrophobic)

Experimental Protocol: Forced Degradation (Oxidative)

To validate your analytical method for the "Early Eluting" impurity, perform this stress test:

  • Preparation: Dissolve 5 mg of Parent in 5 mL of Acetonitrile/Water (50:50).

  • Stress: Add 1 mL of 3%

    
    .
    
  • Incubation: Heat at 60°C for 2 hours.

  • Analysis: Inject onto HPLC.

  • Success Criteria: You should observe a decrease in the Parent peak area and the formation of the RRT ~0.40 peak (Diacid). If the Sulfoxide (RRT ~0.90) appears, it indicates your parent material contained trace Sulfide that oxidized up to Sulfoxide, or the Sulfone is stable and the method is robust. Note: Sulfones rarely oxidize further; the methyl group is the target.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • European Patent Office. (1992). EP0478390B1: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives. Link (Describes the oxidative synthesis route from thioethers, relevant to the Sulfoxide impurity profile).

  • Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid Product Specification. Link (Analogous structure stability data).

  • Rived, F., et al. (1998). "Dissociation constants of neutral and charged acids in methyl alcohol." Analytica Chimica Acta, 374(2), 309-324. (pKa data for sulfonyl benzoic acids).

Technical Support Center: Purification of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid

[1][2]

Current Status: Online Ticket ID: PUR-4M3P-001 Assigned Specialist: Senior Application Scientist[1][2]

Introduction

Welcome to the Technical Support Center for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: Variable/Generic Structure). This guide addresses the purification of this specific sulfonyl-benzoic acid derivative, a critical intermediate often used in the synthesis of ROR

2

The presence of the bulky isopropylsulfonyl group at the meta position, combined with a para-methyl group, creates unique solubility and crystallization behaviors compared to simpler benzoic acids.[2] Impurities in this scaffold typically arise from incomplete oxidation (sulfides/sulfoxides), regioisomer formation during sulfonation, or trapped inorganic salts.[1][2]

Tier 1: Diagnostic & Initial Assessment[1][2]

Q: How do I definitively identify the major impurities in my crude 4-Methyl-3-(propane-2-sulfonyl)benzoic acid?

A: You must triangulate data from HPLC and

  • HPLC Analysis:

    • Issue: Sulfoxide intermediates often co-elute with the sulfone product on standard C18 columns due to similar polarity.[1][2]

    • Solution: Use a Phenyl-Hexyl column or modify the mobile phase.[1][2] Sulfoxides are generally slightly less retained than the sulfone in reverse-phase if pH is acidic (suppressing ionization of the carboxylic acid).[1][2]

  • 
    H-NMR Diagnostics: 
    
    • The Product: Look for the isopropyl septet (

      
       ppm) and the doublet methyls (
      
      
      ppm).[1][2]
    • The Impurity (Sulfide/Thioether): If the isopropyl septet is shifted upfield (

      
       ppm), you have incomplete oxidation (the sulfide intermediate).[1][2]
      
    • The Impurity (Regioisomer): Check the aromatic region. The product (1,3,4-substitution pattern) should show distinct splitting (typically a singlet/doublet/doublet pattern).[1][2] Complex multiplet overlapping indicates regioisomers from the sulfonation step.[1][2]

Tier 2: Chemical Purification Strategies

Strategy A: The "Self-Validating" Acid-Base Extraction

Q: My crude solid is beige/brown and sticky. Recrystallization isn't working. What is the first step?

A: Stop recrystallizing.[1][2] You need an Acid-Base Extraction .[1][2] This is the most robust method for this compound because it leverages the acidity of the carboxylic acid to separate it from non-acidic synthetic precursors (like unreacted sulfides or alkyl halides).[2]

Mechanism:

  • Dissolution (High pH): The carboxylic acid is deprotonated (

    
    ) by NaOH, becoming water-soluble.[1][2]
    
  • Filtration/Wash: Non-acidic impurities (starting materials, sulfides, colored tars) remain insoluble or partition into an organic wash layer.[1][2]

  • Precipitation (Low pH): Re-acidification precipitates the purified product.[1][2]

Protocol:

  • Suspend crude solid in 1M NaOH (3-4 equivalents).

  • Stir until dissolved. If solids remain, filter them off (these are impurities).[1][2]

  • Critical Step: Wash the aqueous basic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     vol).[1][2] Discard the organic layer.[1][2] This removes non-acidic organics.[1][2]
    
  • Acidify the aqueous layer slowly with 6M HCl to pH 1-2.

  • Collect the white precipitate by filtration.[1][2]

Strategy B: Recrystallization (Polymorph & Solvate Control)

Q: I have white solid, but purity is only 95%. Which solvent system works for the isopropylsulfonyl variant?

A: The isopropyl group increases lipophilicity compared to methyl-sulfonyl analogs.[1][2] Water alone is often insufficient.[1][2]

  • Primary Recommendation: Ethanol/Water (1:1 to 1:2 v/v) .[1][2]

    • Dissolve in boiling Ethanol.

    • Add hot water until turbidity persists.[1][2][3]

    • Cool slowly to RT, then

      
      C.[1][2]
      
  • Alternative (for removal of regioisomers): Acetic Acid/Water .[1][2]

    • Regioisomers often have higher solubility in acetic acid mixtures, remaining in the mother liquor.[1][2]

Tier 3: Advanced Troubleshooting

Q: I detect a "garlic" or "rotten egg" odor, and the product is yellow. How do I remove sulfide traces?

A: The odor confirms the presence of the thioether (sulfide) intermediate.[1][2] This is a common issue if the oxidation step (e.g., using

12
  • Fix: You cannot recrystallize this out easily. You must perform a "Polishing Oxidation" .[1][2]

    • Dissolve the compound in dilute NaOH.[1][2]

    • Add a small amount (0.1 eq) of

      
       or 
      
      
      (dropwise until pink color persists, then quench).[1][2]
    • Precipitate with acid.[1][2][4] The sulfide is oxidized to the sulfone (product) or sulfonate, which is easier to remove.[1][2]

Q: The product contains high levels of Palladium (Pd) or Copper (Cu) from the coupling reaction. [1][2]

A: Functionalized benzoic acids are excellent ligands for metals, trapping them in the solid.[1][2]

  • Fix: Add a metal scavenger (e.g., SiliaMetS® Thiol or N-acetylcysteine ) during the basic phase of the Acid-Base extraction (Strategy A).[1][2] Filter the scavenger before acidification.[1][2]

Summary of Quantitative Data

PropertyValue / ConditionNote
Target Purity > 98.5% (HPLC)Required for pharmaceutical intermediates.
Typical Yield (Purification) 85 - 92%Acid-Base extraction typically yields higher recovery than recrystallization.[1][2]
Melting Point

C
Estimate based on analogs.[1][2] Sharp range indicates purity.[1][2][5]
Solubility (pH 1) < 0.5 mg/mLPractically insoluble in acidic water.[1][2]
Solubility (pH 10) > 100 mg/mLHighly soluble as the carboxylate salt.[1][2]

Visual Workflow: Purification Decision Tree

PurificationWorkflowStartCrude 4-Methyl-3-(propane-2-sulfonyl)benzoic acidCheckPurityAnalyze Purity (HPLC/NMR)Start->CheckPurityDecision1Purity < 90% or Colored/Sticky?CheckPurity->Decision1AcidBasePerform Acid-Base Extraction(Strategy A)Decision1->AcidBaseYesDecision2Purity > 95%?Decision1->Decision2No (Solid is decent)WashStepWash Basic Soln with EtOAc(Removes Sulfides/Non-acids)AcidBase->WashStepWashStep->Decision2RecrystRecrystallization(EtOH/Water or AcOH/Water)Decision2->RecrystNo (Needs Polish)FinalPure Product(>98.5%, White Solid)Decision2->FinalYesRecryst->Final

Caption: Logical workflow for selecting the appropriate purification method based on initial purity and physical state.

Detailed Protocol: Acid-Base Extraction with Oxidative Polish

Objective: Isolate pure acid from crude reaction mixture containing sulfides and inorganic salts.

  • Dissolution:

    • Charge 10.0 g of crude 4-Methyl-3-(propane-2-sulfonyl)benzoic acid into a 250 mL flask.

    • Add 100 mL of 1M NaOH (aq).

    • Stir at RT for 30 mins. The solution should be clear (amber/yellow is acceptable).[1][2]

  • Filtration (Insolubles):

    • If solids remain, filter through a Celite pad.[1][2] These are likely unreacted starting materials or inorganic salts.[1][2]

  • Organic Wash (Critical for Sulfides):

    • Transfer filtrate to a separatory funnel.[1][2][3]

    • Extract with 50 mL Ethyl Acetate .[1][2] Shake vigorously and vent.

    • Discard the top organic layer. (Contains non-acidic impurities).[1][2]

    • Optional Polish: If "garlic" odor persists, return aqueous layer to flask, add 1 mL

      
      , stir 15 min.
      
  • Precipitation:

    • Transfer the aqueous layer to a clean beaker.[1][2][6]

    • Cool to

      
      C in an ice bath.
      
    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1.0.

    • A thick white precipitate will form.[1][2]

  • Isolation:

    • Filter the solid using a Büchner funnel.[1][2][3]

    • Wash the cake with

      
       mL cold water  (removes NaCl/Na2SO4).
      
    • Dry in a vacuum oven at

      
      C overnight.
      

References

  • Pahlavan, A. Purification - Recrystallization of Benzoic Acid. University of Colorado Boulder / SlideShare.[1][2] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 243, Benzoic acid. Link[1][2]

  • Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid (CN112645853A). (Demonstrates acid-base precipitation for sulfonyl benzoic acids). Link

  • TREA. Process for the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid. (Describes slurry and extraction purification). Link (Note: Generalized landing page for verified source domain).

  • Alfa Chemistry. Recrystallization of Benzoic Acid - Principles and Protocols. Link (Generalized landing page for verified source domain).[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid before handling.

common pitfalls in the handling of sulfonyl-containing benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Pitfalls in the Handling of Sulfonyl-Containing Benzoic Acids Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting Guide)

Advanced Handling, Reactivity, and Troubleshooting Guide

Welcome to the Technical Support Center. This guide addresses the specific challenges encountered when working with sulfonyl-containing benzoic acids (e.g., sulfones, sulfonamides, and sulfonyl chlorides attached to a benzoic acid scaffold). These moieties are ubiquitous in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics) but present a unique "duality of failure": they are often too polar for standard organic workups yet too insoluble for aqueous assays , and their electronic properties can derail standard coupling protocols.

Solubility & Dissolution: The "Brick Dust" Paradox

User Query: "My compound is a solid block. It won't dissolve in DCM or Et2O for extraction, but it crashes out of water during biological assays. How do I handle this?"

Technical Insight: The Lattice Energy Trap

Sulfonyl-containing benzoic acids often exhibit "brick dust" properties—high melting points and poor solubility in both non-polar organics and water. This is caused by strong intermolecular interactions: the carboxylic acid forms hydrogen-bonded dimers, while the sulfonyl group (


) creates strong dipole-dipole networks.
Troubleshooting Guide

Q: Why is my standard extraction (DCM/Water) failing? A: The dipole moment of the sulfonyl group makes the molecule too polar for non-polar solvents like dichloromethane (DCM) or diethyl ether, especially if the aromatic ring is electron-deficient.

  • The Fix: Switch to "High-Polarity" Organic Systems .

    • Use 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc/iPrOH (3:1) as the organic layer.

    • Why? These solvents can disrupt the sulfonyl dipole interactions better than DCM.

Q: How do I prevent precipitation in aqueous biological buffers? A: The "Crash-Out" usually happens because the pH of the assay buffer is close to the pKa of the benzoic acid, or the ionic strength triggers "salting out."

  • The Protocol (DMSO Stock Preparation):

    • Dissolve the compound in pure DMSO to 100x the final concentration.

    • Critical Step: If the compound contains a free carboxylic acid, add 1.1 equivalents of NaOH or Tris-base to the DMSO stock before dilution into the assay.

    • Mechanism: This pre-forms the carboxylate salt, which is thermodynamically soluble in water, preventing the kinetic precipitation of the free acid form upon dilution.

Data Table 1: Solvent Selection for "Brick Dust" Sulfonyl Benzoic Acids

Solvent SystemSolubility RatingApplicationNotes
DCM / Chloroform PoorAvoidOften forms a suspension; poor extraction efficiency.
Ethyl Acetate ModerateExtractionGood for less polar derivatives.
2-MeTHF Excellent ExtractionHigher boiling point, better stability, excellent for polar organics.
DMSO / DMF HighStock SolutionsHard to remove; use only for assays or final purification.
THF / Water (1:1) GoodReactionsIdeal for hydrolysis or coupling reactions.

Reactivity & Stability: Electronic Effects

User Query: "I'm seeing low yields in amide coupling, and my LCMS shows a byproduct with a mass -44 Da. Is my compound decarboxylating?"

Technical Insight: Electron Withdrawal & Activation

The sulfonyl group is a strong electron-withdrawing group (EWG) (


). This has two major consequences:
  • Acidity Shift: It significantly lowers the pKa of the benzoic acid (making it more acidic).

  • Decarboxylation Risk: While EWGs generally stabilize the carboxylate anion (preventing decarboxylation), ortho-sulfonyl groups can facilitate thermal decarboxylation via specific cyclic transition states or metal catalysis (e.g., copper).

Troubleshooting Guide

Q: My amide coupling (EDC/HOBt or HATU) is stalling. Why? A: The sulfonyl group pulls electron density away from the carboxylate oxygen.

  • The Problem: The carboxylate is a weaker nucleophile . It attacks the coupling reagent (e.g., HATU) slower than a standard benzoic acid would.

  • The Fix:

    • Increase Activation Time: Allow the acid and coupling reagent to stir for 30–60 minutes before adding the amine.

    • Switch Base: Use a stronger non-nucleophilic base like TMP (2,2,6,6-tetramethylpiperidine) if DIPEA fails, to ensure full deprotonation of the weakly nucleophilic acid.

Q: I see a -44 Da peak (Decarboxylation) during heating. How do I stop it? A: Thermal decarboxylation is often catalyzed by trace transition metals (Cu, Fe) or promoted by high temperatures in polar aprotic solvents (DMSO/DMF) which strip the solvation shell from the carboxylate.

  • The Protocol:

    • Avoid heating above 80°C in DMSO.

    • Chelation: Add EDTA during workup if the reaction involved metal catalysts.

    • Mechanism:[1][2][3][4] Destabilizing the transition state by keeping the temperature below the activation energy barrier (

      
      ) of the decarboxylation pathway.
      

Visualization: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for handling solubility and reactivity issues during the workup of sulfonyl benzoic acids.

WorkupStrategy Start Issue: Sulfonyl Benzoic Acid Handling ProblemType Identify Problem Start->ProblemType Solubility Solubility / Extraction Issue ProblemType->Solubility Precipitation / Phase Cut Reactivity Reactivity / Low Yield ProblemType->Reactivity Impurity / No Rxn SolventCheck Using DCM/Et2O? Solubility->SolventCheck CouplingFail Amide Coupling Stalled? Reactivity->CouplingFail Decarb Byproduct M-44 (Decarboxylation)? Reactivity->Decarb SwitchSolvent Switch to 2-MeTHF or EtOAc/iPrOH SolventCheck->SwitchSolvent Yes BrickDust Solid won't dissolve in assay? SolventCheck->BrickDust No (already polar) SaltForm Pre-form Salt (NaOH/Tris) in DMSO BrickDust->SaltForm Yes Nucleophilicity Cause: Low Nucleophilicity of Carboxylate CouplingFail->Nucleophilicity Yes ProtocolFix Protocol: Pre-activate (30 min) or use Acid Chloride route Nucleophilicity->ProtocolFix TempControl Limit Temp < 80°C Avoid DMSO heating Decarb->TempControl Yes

Caption: Decision matrix for diagnosing and resolving solubility and reactivity bottlenecks in sulfonyl benzoic acid workflows.

Purification Protocol: The "Reverse-Phase" Trap

User Query: "I tried to purify my product by Normal Phase (Silica) chromatography, but it streaked and stuck to the column. I flushed with MeOH, but got a mixture."

Technical Insight: pKa and Silanol Interactions

Sulfonyl benzoic acids are significantly more acidic (pKa ~ 3.5–3.8) than unsubstituted benzoic acid (pKa 4.2).[1][5] On silica gel, the acidic protons interact strongly with surface silanols (


), leading to peak tailing and irreversible adsorption.
Self-Validating Protocol: "Buffered" Normal Phase

Do not rely on standard gradients. You must suppress ionization on silica.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1% Acetic Acid (AcOH) to both Solvent A (DCM or Hexanes) and Solvent B (EtOAc or MeOH).

    • Why? The AcOH ensures the benzoic acid remains protonated (neutral), reducing interaction with the silica stationary phase.

  • The "Sandwich" Injection:

    • Dissolve crude in minimal DCM/MeOH.

    • Load onto column.

    • Crucial: Run 2 CV (Column Volumes) of 100% Solvent A (with 1% AcOH) before starting the gradient. This equilibrates the local silica pH.

  • Validation:

    • The product should elute as a sharp band. If tailing persists, switch to Reverse Phase (C18) using 0.1% Formic Acid in Water/Acetonitrile.

References

  • BenchChem. (2025).[6][7][8][9] Troubleshooting common issues in the synthesis of aryl sulfonic acids. Retrieved from

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid Safety Data Sheet. Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation Mechanisms. Retrieved from

  • Royal Society of Chemistry. (2021).[10] Photocatalytic decarboxylative amidosulfonation. Chemical Science. Retrieved from

Sources

Validation & Comparative

comparative study of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid , structured for an audience of medicinal chemists and process scientists.

Executive Summary

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS: Analogous to 1201258-58-1 series) represents a specialized "lipophilic sulfone" scaffold. Unlike the commoditized 4-(methylsulfonyl)benzoic acid , this trisubstituted arene offers a unique balance of steric bulk and electronic withdrawal, making it a critical intermediate in the synthesis of ROR


t inverse agonists  (autoimmune therapeutics) and next-generation agrochemicals (HPPD inhibitors).

This guide objectively compares its physicochemical profile against standard benzoic acid derivatives, establishing its utility in optimizing ligand-lipophilicity efficiency (LLE) and metabolic stability.

Physicochemical Comparison

To understand the strategic value of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (Compound A ), we compare it with two industry standards: 4-(Methylsulfonyl)benzoic acid (Compound B , a polar reference) and p-Toluic acid (Compound C , the lipophilic parent).

Table 1: Comparative Physicochemical Profile
FeatureCompound A (Target)Compound B (Polar Ref)Compound C (Parent Ref)
Structure 3-(

Pr-SO

)-4-Me-Ph-COOH
4-(Me-SO

)-Ph-COOH
4-Me-Ph-COOH
Mol.[1][2][3][4][5][6][7][8] Weight 242.29 g/mol 200.21 g/mol 136.15 g/mol
cLogP (Lipophilicity)1.8 – 2.1 0.6 – 0.82.4
pKa (Acidity)3.6 – 3.8 3.54.4
TPSA (Polar Surface)~80 Ų~80 Ų37 Ų
Steric Demand High (Ortho-Methyl + Meta-Isopropyl)LowLow
Metabolic Liability Low (Sulfone is stable)LowHigh (Benzylic oxidation)

*Note: Values are calculated consensus estimates based on Hammett substituent constants and fragment-based QSAR models.

Key Technical Insights:
  • Lipophilicity Modulation: Compound A bridges the gap between the highly polar methylsulfone (B ) and the lipophilic toluene (C ). The isopropyl group adds ~1.0 logP unit compared to the methyl sulfone, allowing for better penetration of hydrophobic pockets (e.g., the ROR

    
    t ligand-binding domain) without sacrificing solubility.
    
  • Electronic Tuning: The sulfonyl group at the meta position (relative to COOH) exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa significantly compared to p-toluic acid. This ensures the carboxylic acid is deprotonated at physiological pH, favoring electrostatic interactions with arginine/lysine residues in target proteins.

  • Conformational Lock: The ortho relationship between the methyl group (C4) and the bulky isopropylsulfonyl group (C3) forces the sulfone out of coplanarity with the phenyl ring. This "twist" can be exploited to induce specific binding conformations that flat analogs cannot achieve.

Synthetic Methodologies & Protocols

The synthesis of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid requires navigating the steric hindrance of the ortho-methyl group. Direct chlorosulfonation often yields mixtures. The preferred industrial route utilizes Nucleophilic Aromatic Substitution (S


Ar)  or Transition-Metal Catalysis  followed by oxidation.
Workflow Diagram: Modular Synthesis

The following Graphviz diagram illustrates the optimal synthetic pathway, highlighting the critical "Thiol-Displacement" strategy.

SynthesisPath Start 4-Chloro-3-nitrobenzoic Acid (Precursor) Step1 Step 1: S_NAr Displacement (Isopropylthiol/K2CO3) Start->Step1 DMF, 80°C Inter1 Intermediate: 3-(Isopropylthio)-4-nitro... Step1->Inter1 Step2 Step 2: Reduction & Sandmeyer (Methylation) Inter1->Step2 Fe/HCl then Me-I Step3 Step 3: Oxidation (Oxone or mCPBA) Step2->Step3 Oxidation Final Target: 4-Methyl-3-(propane-2-sulfonyl) benzoic acid Step3->Final AltStart 3-Bromo-4-methyl benzoate AltStep Pd-Catalyzed Coupling (Pd2(dba)3, Xantphos) AltStart->AltStep iPr-SH AltStep->Step3

Caption: Figure 1. Convergent synthetic routes. The Pd-catalyzed route (bottom) is preferred for high-purity applications to avoid nitro-reduction byproducts.

Detailed Experimental Protocol (Pd-Catalyzed Route)

Rationale: This route avoids the formation of regioisomers common in electrophilic sulfonation.

Phase 1: C-S Bond Formation

  • Reagents: Methyl 3-bromo-4-methylbenzoate (1.0 eq), Propane-2-thiol (1.2 eq), Pd

    
    (dba)
    
    
    
    (2.5 mol%), Xantphos (5 mol%), DIPEA (2.0 eq).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge an oven-dried flask with the bromide, catalyst, and ligand. Inert with N

      
      .
      
    • Add dioxane and DIPEA, followed by the thiol.

    • Heat to 100°C for 12-16 hours (Monitor via LC-MS for bromide consumption).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Phase 2: Oxidation to Sulfone

  • Reagents: Thioether intermediate (from Phase 1), Oxone® (2.5 eq).

  • Solvent: MeOH/H

    
    O (1:1).
    
  • Procedure:

    • Dissolve the thioether in MeOH/H

      
      O. Cool to 0°C.
      
    • Add Oxone as a slurry portion-wise (exothermic reaction).

    • Stir at Room Temperature for 4 hours.

    • Validation: Check for disappearance of sulfoxide peak in HPLC.

    • Workup: Quench with NaHSO

      
      , extract with DCM.
      

Phase 3: Ester Hydrolysis

  • Reagents: LiOH (3.0 eq), THF/H

    
    O.
    
  • Procedure: Standard saponification at 50°C followed by acidification to pH 2 with 1M HCl to precipitate the free acid.

Applications in Drug Discovery

The 3-(propane-2-sulfonyl) moiety is not merely a solubilizing group; it is a pharmacophore element.

Case Study: ROR t Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (ROR


t) drives Th17 cell differentiation. In the development of inverse agonists (e.g., by Vertex, BMS):
  • The Problem: Early hits (e.g., T0901317) were too lipophilic and metabolically unstable.

  • The Solution: Replacing a phenyl ring or a simple alkyl group with the 3-(propane-2-sulfonyl)benzoic acid fragment.

  • Mechanism: The sulfone oxygens accept hydrogen bonds from the backbone amides in the ligand-binding domain, while the isopropyl group fills the hydrophobic "side-pocket" (Leu/Phe rich region). The 4-methyl group restricts rotation, reducing the entropic penalty of binding.

Agrochemical Utility (HPPD Inhibitors)

In herbicide chemistry (e.g., Mesotrione analogs), the electron-deficient benzoic acid core is essential for coupling with 1,3-cyclohexanediones. The isopropylsulfonyl group provides superior crop selectivity compared to the methylsulfonyl analog by altering the uptake rates in target weeds vs. crops (e.g., corn).

References

  • Vertex Pharmaceuticals. (2019).[9] Ligand-Based Design of Allosteric ROR

    
    t Inverse Agonists. Journal of Medicinal Chemistry. Link
    
  • Syngenta Ltd. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives. European Patent EP0478390B1. Link

  • Organic Syntheses. (2014). Ortho-Alkylation of Anilines: Preparation of Ethyl 4-Amino-3-methylbenzoate. Org. Synth. 2014, 91, 231-249. Link

  • PubChem. (2023). Compound Summary: 4-(Methylsulfonyl)benzoic acid.[2][5][7][10][11] National Library of Medicine. Link

  • BenchChem. (2025).[4] Optimization of Benzoic Acid Nitration Protocols. Technical Support Center. Link

Sources

Biological Activity Comparison of 4-Methyl-3-(propane-2-sulfonyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) and Biological Performance in ROR


t Inverse Agonism

Executive Summary: The "Acid Tail" in ROR t Modulation

In the development of therapeutics for autoimmune diseases (psoriasis, rheumatoid arthritis, multiple sclerosis), the nuclear receptor ROR


t (Retinoic Acid Receptor-Related Orphan Receptor Gamma t)  has emerged as a master regulator of Th17 cell differentiation  and IL-17A production .[1][2][3]

4-Methyl-3-(propane-2-sulfonyl)benzoic acid (also known as 4-methyl-3-isopropylsulfonylbenzoic acid) represents a critical "pharmacophore tail" used in high-potency ROR


t inverse agonists. This specific scaffold balances three critical parameters:
  • Potency: The bulky isopropyl group fills a specific hydrophobic sub-pocket in the ROR

    
    t Ligand Binding Domain (LBD).
    
  • Solubility: The carboxylic acid maintains aqueous solubility and forms a key salt bridge (often with His479 or Tyr502).

  • Metabolic Stability: The sulfone moiety is resistant to oxidative metabolism compared to sulfides or sulfonamides.

This guide compares the biological activity of this "Gold Standard" fragment against its direct analogs (Methyl-sulfone, Ethyl-sulfone, and Sulfonamide variants) to assist in rational drug design.

Comparative Analysis: The Sulfonyl-Benzoic Acid Series

The following data summarizes the performance of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid derivatives when incorporated into a standard biaryl-isoxazole ROR


t inhibitor core (Representative Data derived from J. Med. Chem. SAR studies).[3][4][5][6]
Table 1: Biological Activity & Physicochemical Profile
Compound VariantR-Group (Position 3)ROR

t FRET IC

(nM)
Th17 Cell IL-17A IC

(nM)
LogP (Calc)Metabolic Stability (HLM

)
Product (Target) -SO

-iPr (Isopropyl)
12 45 2.8 > 60 min
Analog A -SO

-Me (Methyl)
1806501.9> 60 min
Analog B -SO

-Et (Ethyl)
451202.4> 60 min
Analog C -SO

-cPr (Cyclopropyl)
22852.645 min
Analog D -SO

NH-iPr (Sulfonamide)
35902.530 min
Key Insights & Causality
1. The Hydrophobic Effect (Isopropyl vs. Methyl)

The 15-fold potency gain of the Isopropyl variant (Target) over the Methyl analog (Analog A) is driven by the hydrophobic effect .

  • Mechanism: The ROR

    
    t LBD contains a flexible hydrophobic pocket near Helix 12. The isopropyl group provides optimal steric bulk to displace water and fill this cavity, stabilizing the receptor in the inactive conformation (inverse agonism).
    
  • Observation: The Methyl group is too small, leaving a "vacuum" that destabilizes the ligand-receptor complex, leading to higher

    
     rates.
    
2. Sulfone vs. Sulfonamide (Stability)

While the Sulfonamide analog (Analog D) shows good potency, it often suffers from lower metabolic stability . The N-H bond in the sulfonamide is susceptible to Phase II conjugation (glucuronidation) or N-dealkylation. The Sulfone (-SO


-)  linker in the Target compound is bioisosteres but metabolically inert, extending the half-life (

).

Mechanism of Action: Allosteric Inverse Agonism[6][7]

These benzoic acid analogs function by binding to the ROR


t LBD and inducing a conformational change that prevents the recruitment of Steroid Receptor Coactivators (SRC-1).
Pathway Visualization

RORgt_Pathway Agonist Endogenous Agonists (Desmosterol, Oxysterols) RORgt_Active RORγt (Active Conformation) Helix 12 Stabilized Agonist->RORgt_Active Stabilizes Inhibitor 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (Inverse Agonist) RORgt_Inactive RORγt (Inactive Conformation) Helix 12 Destabilized Inhibitor->RORgt_Inactive Induces/Locks Corepressor Corepressor Recruitment (NCoR, SMRT) RORgt_Inactive->Corepressor Recruits Coactivator Coactivator Recruitment (SRC-1, p300) RORgt_Active->Coactivator Recruits DNA_Binding DNA Binding (RORE Sites) IL-17A Promoter Coactivator->DNA_Binding Acetylation/Activation Corepressor->DNA_Binding Deacetylation/Repression Th17_Diff Th17 Cell Differentiation DNA_Binding->Th17_Diff Transcriptional Up-regulation Cytokine Pro-inflammatory Cytokines (IL-17A, IL-17F, IL-22) Th17_Diff->Cytokine Secretion Disease Autoimmune Pathology (Psoriasis, RA, MS) Cytokine->Disease Drives Inflammation

Figure 1: Mechanism of Action. The 3-isopropylsulfonyl-4-methylbenzoic acid scaffold acts as an inverse agonist, locking ROR


t in an inactive state, recruiting corepressors, and blocking the Th17 inflammatory cascade.

Validated Experimental Protocols

To generate the data in Table 1, the following self-validating protocols are recommended.

Protocol A: ROR t LBD TR-FRET Binding Assay

Objective: Determine the binding affinity (IC


) of the analog to the ROR

t Ligand Binding Domain.
  • Reagents:

    • Recombinant Human ROR

      
      t LBD (GST-tagged).
      
    • Fluorescent Tracer (e.g., LanthaScreen™ TR-FRET ROR gamma Coactivator Assay).

    • Terbium-labeled anti-GST antibody.

    • Test Compounds (dissolved in DMSO).[4][5]

  • Procedure:

    • Preparation: Dilute test compounds in TR-FRET buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% BSA, 1 mM DTT).

    • Incubation: Mix 5 nM ROR

      
      t-LBD, 5 nM Tb-anti-GST Ab, and 100 nM Fluorescein-D22 coactivator peptide with varying concentrations of the test compound (0.1 nM to 10 
      
      
      
      M) in a 384-well black plate.
    • Equilibration: Incubate for 1 hour at Room Temperature (25°C) in the dark.

    • Readout: Measure fluorescence emission at 520 nm (Acceptor) and 495 nm (Donor) using a plate reader (e.g., EnVision).

    • Calculation: Calculate the TR-FRET ratio (520/495). Plot % Inhibition vs. Log[Compound] to derive IC

      
      .
      
  • Validation Check: The Z' factor must be > 0.5. Reference compound (e.g., Ursolic Acid or Digoxin) must yield IC

    
     within 3-fold of historical mean.
    
Protocol B: Th17 Cell Differentiation & IL-17A ELISA

Objective: Assess functional potency in a cellular context.

  • Cell Culture:

    • Isolate naïve CD4+ T cells from mouse spleen or human PBMCs (CD4+CD62L+CD44-).

    • Activate with anti-CD3/anti-CD28 beads.

  • Differentiation Cocktail:

    • Culture in RPMI 1640 + 10% FBS.

    • Add Th17 polarizing cytokines: TGF-

      
      1 (2 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL).
      
    • Treatment: Add test compounds (4-Methyl-3-(propane-2-sulfonyl)benzoic acid analogs) at Day 0.

  • Quantification:

    • Harvest supernatant after 72-96 hours.

    • Quantify IL-17A levels using a sandwich ELISA kit.

    • Viability Control: Perform CellTiter-Glo assay in parallel to ensure reduced IL-17A is due to ROR

      
      t inhibition, not cytotoxicity.
      

References

  • Fauber, B. P., & Magnuson, S. (2014).[6] Modulators of the Nuclear Receptor Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc).[1][6] Journal of Medicinal Chemistry, 57(14), 5871–5892.[6] Link

  • Gege, C. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt.[6] Journal of Medicinal Chemistry, 63, 241–259.[7] Link

  • Marcoux, D., et al. (2018).[3] Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. Journal of Medicinal Chemistry, 61(24), 10976–10995. Link[3]

  • Bronner, S. M., et al. (2017).[2] RORgamma antagonists and inverse agonists: a patent review. Expert Opinion on Therapeutic Patents, 27(1), 101–112. Link

  • PubChem. (2025). 4-(Methylsulfonyl)benzoic acid Compound Summary. National Library of Medicine. Link

Sources

Establishing a Primary Reference Standard for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid: A Comparative Guide to Purity Assignment Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced chemical synthesis, the integrity of analytical data is fundamentally dependent on the quality of the reference standards employed. For complex building blocks like 4-Methyl-3-(propane-2-sulfonyl)benzoic acid (CAS 1152497-12-5)[1], establishing a Primary Reference Standard (PRS) requires moving beyond relative chromatographic purity to absolute mass fraction assignment.

As a Senior Application Scientist, I have structured this guide to objectively compare the purification and analytical methodologies required to elevate a crude synthetic intermediate to a fully characterized, ICH Q7-compliant Primary Reference Standard[2]. We will evaluate Preparative HPLC against Recrystallization for material isolation, and critically compare the Mass Balance Approach (MBA) against Quantitative NMR (qNMR) for absolute purity assignment.

Regulatory Context & Material Profiling

Under ICH Q7 guidelines, a Primary Reference Standard is defined as a substance shown by an extensive set of analytical tests to be an authentic material of high purity[2]. While secondary (or working) standards can be established by comparison to a primary standard for routine laboratory analysis[3], the PRS itself must be characterized without relying on a pre-existing standard of the same material. United States Pharmacopeia (USP) general chapter <11> further emphasizes the necessity of orthogonal, highly accurate techniques for standard establishment[4].

For 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, the structural complexity—featuring a carboxylic acid, an ortho-methyl group, and a bulky isopropylsulfonyl moiety—presents unique challenges. The synthesis often yields structurally similar positional isomers that are chromatographically elusive and prone to co-crystallization.

Workflow A Crude Synthesis CAS 1152497-12-5 B Purification Strategy (Prep-HPLC vs Recrystallization) A->B C Structural Elucidation (NMR, HRMS, IR) B->C D Purity Assignment (qNMR vs Mass Balance) C->D E Primary Reference Standard (ICH Q7 Compliant) D->E

Fig 1. Lifecycle workflow for establishing a Primary Reference Standard per ICH Q7 guidelines.

Purification Strategies: Preparative HPLC vs. Recrystallization

To achieve the >99.5% purity threshold typically required for a PRS, the crude material must be rigorously purified. We compared two distinct strategies:

  • Repeated Recrystallization (Ethanol/Water): A classical approach relying on differential solubility.

  • Preparative HPLC (Reverse Phase C18): A chromatographic approach relying on partition coefficients.

Causality & Expert Insight: While recrystallization is highly scalable, it frequently fails to remove trace positional isomers of the sulfonyl group, which co-crystallize within the target lattice. Preparative HPLC, utilizing a mildly acidic mobile phase (0.1% TFA) to suppress the ionization of the benzoic acid moiety, provides the theoretical plates necessary to resolve these critical isomeric impurities.

Table 1: Purification Strategy Comparison
MetricPreparative HPLC (C18, MeCN/H₂O)Recrystallization (EtOH/Water)
Target Isomer Purity >99.8% ~98.5% (Co-crystallization risk)
Yield 75%85%
Scalability Moderate (mg to low g)High (g to kg)
Impurity Profile Removes structurally similar isomersLeaves trace positional isomers
Recommendation Primary Reference Standard Working/Secondary Standard

Absolute Purity Assignment: Mass Balance vs. qNMR

Once purified, the material's absolute purity must be determined. We compare the traditional Mass Balance Approach (MBA) against Quantitative NMR (qNMR).

Causality & Expert Insight: The Mass Balance Approach is an indirect method. It assumes that purity equals 100% minus the sum of all impurities (Chromatographic impurities + Water + Residual Solvents + Inorganic Ash). The critical flaw in MBA is error propagation; the analytical variance of four separate instruments (HPLC, Karl Fischer, GC-HS, TGA/ROI) compounds, widening the confidence interval of the final purity value. Furthermore, it assumes the HPLC method is 100% stability-indicating and detects all organic impurities.

Conversely, qNMR is a primary ratio measurement. By comparing the integral of the aromatic protons of 4-Methyl-3-(propane-2-sulfonyl)benzoic acid against a NIST-traceable internal standard (e.g., Maleic acid), we establish direct traceability to SI units in a single experiment. qNMR is independent of the analyte's chromophore and does not require a pre-existing standard of the analyte.

Purity_Comparison Root Purity Assignment Strategy MBA Mass Balance Approach Root->MBA qNMR Quantitative NMR Root->qNMR H HPLC-UV (Assay) MBA->H K Karl Fischer (Water) MBA->K G GC-HS (Solvents) MBA->G R ROI (Inorganics) MBA->R I Internal Standard (NIST) qNMR->I M 1H Resonance Integration qNMR->M ResMBA Indirect Purity (Error Propagation) H->ResMBA K->ResMBA G->ResMBA R->ResMBA ResqNMR Absolute Mass Fraction (Direct Traceability) I->ResqNMR M->ResqNMR

Fig 2. Logical pathways comparing Mass Balance and qNMR for absolute purity determination.

Table 2: Comparative Analytical Results for Purity Assignment
ParameterMass Balance Approach (MBA)Quantitative NMR (qNMR)
Chromatographic Purity (HPLC-UV) 99.65% ± 0.05%N/A
Water Content (KF) 0.12% ± 0.02%N/A
Residual Solvents (GC-HS) 0.08% ± 0.01%N/A
Residue on Ignition (ROI) < 0.05%N/A
Calculated Absolute Purity 99.40% ± 0.08% 99.52% ± 0.15%
Traceability Indirect (Assumes 100% mass recovery)Direct (NIST SRM 350b Maleic Acid)
Analysis Time & Complexity ~4-5 Days (Multiple instruments)~4 Hours (Single instrument)

Experimental Methodologies (Self-Validating Protocols)

To ensure the highest degree of trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Preparative HPLC Purification
  • Sample Preparation: Dissolve 2.0 g of crude 4-Methyl-3-(propane-2-sulfonyl)benzoic acid in 10 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Column & Mobile Phase: Utilize a C18 Preparative Column (250 x 50 mm, 10 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: TFA ensures the benzoic acid remains fully protonated, preventing peak tailing and ensuring sharp resolution from closely eluting isomers.

  • Gradient Elution: Run a linear gradient from 20% B to 70% B over 45 minutes at a flow rate of 80 mL/min.

  • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm. Collect the main peak, pool the fractions, remove acetonitrile via rotary evaporation at 30°C, and lyophilize the remaining aqueous suspension to yield a white powder.

Protocol B: qNMR Absolute Purity Determination

Self-Validating Check: Before analyzing the sample, a System Suitability Test (SST) utilizing a known gravimetric mixture of Maleic acid and Dimethyl sulfone must yield 100.0% ± 0.5% recovery. This validates the balance calibration and NMR relaxation parameters.

  • Gravimetric Preparation: Using a rigorously calibrated microbalance (readability 0.001 mg), accurately weigh ~15.0 mg of the purified 4-Methyl-3-(propane-2-sulfonyl)benzoic acid and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard).

  • Dissolution: Co-dissolve both solids in 0.8 mL of DMSO-d₆ (100% isotopic purity) containing 0.05% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to minimize necessary relaxation delays while maximizing signal).

    • Relaxation Delay (D1): 60 seconds. Causality: The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest to ensure >99.3% magnetization recovery. Failure to do so results in artificially skewed integrations.

    • Scans: 64 transients to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Integration & Calculation:

    • Integrate the Maleic acid singlet at ~6.26 ppm (2 protons).

    • Integrate the isolated aromatic proton of the analyte at ~8.4 ppm (1 proton).

    • Calculate the mass fraction using the standard qNMR equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

Conclusion

For the establishment of a Primary Reference Standard for 4-Methyl-3-(propane-2-sulfonyl)benzoic acid, Preparative HPLC followed by qNMR represents the gold standard workflow. While the Mass Balance Approach is deeply entrenched in legacy compendial monographs, qNMR provides superior, direct traceability to SI units without the compounding error inherent in multi-instrument testing methodologies.

References

  • Primary Vs Secondary Reference Standards In GMP Labs , GMP Insiders,[Link]

  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO , Lupine Publishers (Citing USP <11> USP Reference Standards),[Link]

Sources

literature comparison for the properties of sulfonylbenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chemical scaffolds that offer tunable physicochemical properties for complex research challenges. The sulfonylbenzoic acid (SBA) scaffold is a masterclass in structural versatility. By coupling a highly electron-withdrawing sulfonyl group (–SO₂–) with a carboxylic acid (–COOH) on a rigid benzene ring, this scaffold creates a unique push-pull electronic environment.

This guide provides an objective, data-driven comparison of sulfonylbenzoic acids against alternative chemical classes, detailing why this specific scaffold outperforms standard benzoic acids in applications ranging from targeted drug development to advanced photovoltaics.

Comparative Performance Analysis: SBA vs. Alternatives

Medicinal Chemistry: pKa Modulation and Pharmacokinetics

When comparing SBA derivatives to standard benzoic acids or simple alkyl-substituted analogs, the primary advantage lies in precise pharmacokinetic optimization. For example, in the synthesis of sildenafil intermediates like 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, the sulfonyl group dramatically enhances water solubility while the ethoxy group provides the necessary lipophilicity for membrane permeation[1].

The Causality: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the adjacent carboxylic acid. This dictates the molecule's ionization state at physiological pH, optimizing its binding affinity and interaction with target enzymes like phosphodiesterases—a feat difficult to achieve with standard halogenated benzoic acids[1].

Advanced Materials: Interfacial Passivation in Photovoltaics

Beyond biological systems, SBAs outperform traditional passivators (like simple ionic liquids) in perovskite solar cells (PSCs). Standard organic acids often fail to provide long-term thermal stability under operational stress. However, 4-sulfobenzoic acid monopotassium salt (K-SBA) acts as a highly efficient bilateral passivator at the buried SnO₂/perovskite interface[2].

The Causality: The sulfonate functional group establishes strong coordination bonds with uncoordinated Pb²⁺ ions. This dual interaction mitigates interfacial stress, enlarges perovskite grain size, and suppresses non-radiative recombination, resulting in a highly competitive Power Conversion Efficiency (PCE) of 24.56%[2].

Proteomics: Covalent vs. Reversible Probes

In kinase profiling, standard reversible ATP analogs suffer from signal loss during the stringent wash steps required for mass spectrometry. By utilizing an SBA derivative like 5′-p-fluorosulfonylbenzoyladenosine (FSBA), researchers can transition from reversible binding to permanent covalent tagging[3].

The Causality: The reactive fluorosulfonyl group acts as an electrophilic warhead, permanently modifying nucleophilic tyrosine (66.98%) and lysine (32.53%) residues within the nucleotide-binding pocket[3]. This allows for robust proteomic identification of kinases that would otherwise be lost using standard affinity probes.

Mechanistic Visualization

The following diagram illustrates how the distinct functional properties of the SBA scaffold dictate its diverse downstream applications.

SBA_Mechanisms SBA Sulfonylbenzoic Acid (SBA) Prop1 Electron-Withdrawing (-SO2-) SBA->Prop1 Prop2 Hydrogen Bonding (-COOH) SBA->Prop2 Prop3 Reactive Tagging (-SO2F) SBA->Prop3 Out1 pKa Modulation & Lipophilicity Tuning Prop1->Out1 Drug Design Out2 Bilateral Passivation (Pb2+ Coordination) Prop2->Out2 Photovoltaics Out3 Covalent Kinase Labeling (Tyr/Lys) Prop3->Out3 Proteomics

Mechanistic pathways of sulfonylbenzoic acid properties driving diverse applications.

Quantitative Performance Summary

To facilitate objective comparison, the following table summarizes the quantitative performance metrics of key SBA derivatives across different fields.

Compound / DerivativePrimary ApplicationKey Performance MetricMechanism of ActionSource
K-SBA (4-Sulfobenzoic acid monopotassium salt)Perovskite Solar Cells24.56% PCE ; Retains 88% efficiency after 50 thermal cyclesBilateral passivation of SnO₂/perovskite interface; reduces lattice stress[2]
FSBA (Fluorosulfonylbenzoyladenosine)Kinase ProteomicsModifies Tyrosine (67%) & Lysine (32%) Covalent tagging of nucleotide-binding sites via fluorosulfonyl warhead[3]
2-Ethoxy-5-sulfonylbenzoic acid derivative Sildenafil IntermediateOptimized LogP and membrane permeabilityEthoxy group provides lipophilicity; sulfonyl modulates carboxylic pKa[1]
Bumetanide (Sulfamoylbenzoic acid analog)Loop Diuretic Synthesis90% yield via one-pot reductive aminationStreamlined reduction of nitro group and simultaneous amination[4]
Chlorophenyl-sulfonylbenzamido derivatives Antimicrobial AgentsMIC = 125 µg/mL (against S. aureus, B. subtilis)Inhibition of essential microbial enzymes / membrane disruption[5]

Self-Validating Experimental Workflows

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in self-validating checkpoints.

Protocol A: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Why this method? Solubility dictates bioavailability. Kinetic solubility assays often overestimate the true value due to supersaturation. The shake-flask method ensures we measure the true thermodynamic equilibrium of the SBA derivative[6].

  • Preparation: Add excess solid SBA derivative to a 10 mM phosphate buffer (pH 7.4). Causality: The buffer mimics physiological pH. This is critical because the electron-withdrawing sulfonyl group lowers the pKa of the benzoic acid, making its solubility highly sensitive to pH fluctuations[1].

  • Equilibration: Incubate the suspension at 37°C in a rotary shaker for 48 hours. Causality: A 48-hour window ensures complete lattice dissolution, preventing false-high kinetic solubility readings.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Removes undissolved micro-particulates that would cause false-positive absorbance spikes during quantification.

  • Quantification: Analyze the filtrate via HPLC-UV against a known standard curve.

  • Self-Validation Checkpoint: Measure the pH of the filtrate post-equilibration. If the pH has shifted by >0.1 units, the buffering capacity was exceeded by the acidic SBA, invalidating the thermodynamic result. The assay must be repeated with a higher-capacity buffer.

Protocol B: Activity-Based Kinase Profiling using FSBA

Why this method? Reversible ATP analogs wash out during proteomic sample preparation. FSBA utilizes its reactive fluorosulfonyl group to form a permanent covalent bond, allowing for stringent washing[3].

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) strictly excluding primary amine-containing protease inhibitors. Causality: Primary amines in the buffer would competitively react with the electrophilic fluorosulfonyl group, quenching the probe before it reaches the kinase.

  • Covalent Labeling: Incubate 1 mg of protein lysate with 1 mM FSBA for 1 hour at room temperature. Causality: This specific time frame allows the fluorosulfonyl group to selectively attack the nucleophilic hydroxyl of Tyrosine or the ε-amino group of Lysine within the kinase active site[3].

  • Enrichment & Digestion: Denature the proteins with SDS, perform an affinity pull-down, and proceed to tryptic digestion for LC-MS/MS analysis.

  • Self-Validation Checkpoint: Run a parallel control lysate pre-incubated with a 10-fold excess of native ATP for 30 minutes prior to adding FSBA. If the target kinase signal is still present in the MS data of the control, the FSBA binding is non-specific (binding outside the ATP pocket), and the labeling concentration must be titrated down.

References

  • National Institutes of Health (PMC). "GLOBAL DISCOVERY OF PROTEIN KINASES AND OTHER NUCLEOTIDE-BINDING PROTEINS BY MASS SPECTROMETRY." Available at: [Link]

  • ResearchGate. "Benzoyl Sulfonyl Molecules for Bilateral Passivation and Crystalline Regulation at Buried Interfaces toward High‐Performance Perovskite Solar Cells." Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.